CMPD101
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)methylamino]-N-[[2-(trifluoromethyl)phenyl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N6O/c1-33-21(31-32-22(33)16-9-11-28-12-10-16)15-29-19-7-4-6-17(13-19)23(34)30-14-18-5-2-3-8-20(18)24(25,26)27/h2-13,29H,14-15H2,1H3,(H,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOVEDJTASPCIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2=CC=NC=C2)CNC3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of CMPD101 in Elucidating G-Protein Coupled Receptor Desensitization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. Their signaling is tightly regulated, with desensitization being a critical mechanism to prevent overstimulation and maintain cellular homeostasis. A key step in this process is the phosphorylation of the activated receptor by G-protein coupled receptor kinases (GRKs), which leads to the recruitment of β-arrestins and subsequent receptor internalization and signaling attenuation. Understanding the specific roles of different GRK isoforms in the desensitization of various GPCRs is crucial for both basic research and the development of novel therapeutics with improved efficacy and reduced side effects.
CMPD101 has emerged as a valuable pharmacological tool for investigating the role of the GRK2/3 subfamily in GPCR desensitization.[1][2] This potent and selective, cell-permeable small molecule inhibitor allows for the acute and reversible blockade of GRK2 and GRK3 activity, enabling researchers to dissect their contribution to receptor phosphorylation, β-arrestin recruitment, and receptor internalization.[3][4] This technical guide provides an in-depth overview of the use of this compound in studying GPCR desensitization, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of GRK2 and GRK3.[1] It competitively binds to the ATP-binding pocket of these kinases, preventing the phosphorylation of agonist-activated GPCRs.[2] This inhibition of receptor phosphorylation subsequently blocks the recruitment of β-arrestins, a critical step in homologous desensitization.[3] By preventing β-arrestin binding, this compound can inhibit or reduce agonist-induced receptor internalization and downstream signaling events mediated by β-arrestin.[3][5] Its high selectivity for the GRK2/3 subfamily over other GRKs and a wide range of other kinases makes it a precise tool for studying the specific roles of these two isoforms in cellular processes.[1][2]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Kinase | IC₅₀ (nM) | Reference |
| GRK2 | 35 | [1] |
| GRK2 | 54 | [2] |
| GRK2 | 290 | [2] |
| GRK3 | 32 | [1][2] |
| GRK1 | 4100 | [2] |
| GRK5 | >125,000 | [1] |
| PKA | >2000 | [2] |
| PKC | >2000 | [2] |
| Rho kinase | >2000 | [2] |
Note: Variations in IC₅₀ values can be attributed to different in vitro assay conditions.
Table 2: Cellular Effects of this compound on μ-Opioid Receptor (MOPr) Desensitization
| Experimental Readout | Agonist | This compound Concentration | Effect | Reference |
| MOPr Desensitization (GIRK current) | Met-Enk (30 µM) | 30 µM | Reduced to 15% | [3] |
| MOPr Desensitization (GIRK current) | DAMGO (10 µM) | 30 µM | Significantly reduced | [3] |
| MOPr Phosphorylation (Ser³⁷⁵) | DAMGO (10 µM) | 30 µM | Abolished | [3] |
| β-arrestin-3 Recruitment | DAMGO (10 µM) | 30 µM | Significantly inhibited | [3] |
| MOPr Internalization | DAMGO (10 µM) | 3 µM and 30 µM | Markedly reduced | [3] |
Mandatory Visualizations
Experimental Protocols
A. GPCR Phosphorylation Assay (Western Blot)
This protocol describes the detection of agonist-induced GPCR phosphorylation using Western blotting.
1. Cell Culture and Treatment:
-
Seed HEK293 cells stably expressing an epitope-tagged GPCR (e.g., HA- or FLAG-tagged) in 6-well plates.
-
Grow cells to 80-90% confluency.
-
Pre-treat cells with this compound (e.g., 30 µM) or vehicle (DMSO) for 30 minutes at 37°C.[3]
-
Stimulate cells with a saturating concentration of agonist (e.g., 10 µM DAMGO) for a specified time (e.g., 5 minutes) at 37°C.[3]
2. Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Lyse the cells in 200 µL of lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 20 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Mix equal amounts of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an 8-10% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated residue of the GPCR (e.g., anti-phospho-Ser³⁷⁵ MOPr antibody) overnight at 4°C.[3]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total GPCR or a housekeeping protein (e.g., GAPDH).
-
Quantify the band intensities using densitometry software.
B. β-Arrestin Recruitment Assay (BRET)
This protocol outlines the measurement of agonist-induced β-arrestin recruitment to a GPCR using Bioluminescence Resonance Energy Transfer (BRET).
1. Cell Culture and Transfection:
-
Seed HEK293T cells in a 6-well plate.
-
Co-transfect the cells with plasmids encoding the GPCR fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
After 24 hours, re-seed the transfected cells into a white, clear-bottom 96-well plate.
2. Cell Treatment:
-
Allow the cells to adhere for another 24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 30 minutes at 37°C.[3]
3. BRET Measurement:
-
Add the BRET substrate (e.g., coelenterazine (B1669285) h) to each well.
-
Immediately after substrate addition, add the agonist at the desired concentration.
-
Measure the luminescence signals at the emission wavelengths for both the donor (e.g., 485 nm) and the acceptor (e.g., 530 nm) using a BRET-compatible plate reader.
-
The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.
4. Data Analysis:
-
Normalize the BRET ratios by subtracting the ratio obtained from vehicle-treated cells.
-
Plot the agonist dose-response curves in the presence and absence of this compound to determine the effect of GRK2/3 inhibition on β-arrestin recruitment.
C. GPCR Internalization Assay (ELISA)
This protocol describes the quantification of agonist-induced GPCR internalization using a whole-cell ELISA.
1. Cell Culture and Treatment:
-
Seed HEK293 cells stably expressing an N-terminally epitope-tagged GPCR (e.g., HA- or FLAG-tagged) in a 24-well plate coated with poly-D-lysine.
-
Grow cells to near confluency.
-
Pre-treat the cells with this compound (e.g., 3 or 30 µM) or vehicle for 30 minutes at 37°C.[3]
-
Stimulate the cells with agonist (e.g., 10 µM DAMGO) for a specific time course (e.g., 0, 15, 30, 60 minutes) at 37°C to induce internalization.[3]
2. Cell Fixation and Blocking:
-
Aspirate the media and wash the cells once with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific binding sites by incubating the cells with 1% BSA in PBS for 30 minutes at room temperature.
3. Antibody Incubation:
-
Incubate the cells with a primary antibody against the epitope tag (e.g., anti-HA antibody) for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the cells five times with PBS.
4. Detection and Quantification:
-
Add a colorimetric HRP substrate (e.g., TMB) to each well and incubate until a blue color develops.
-
Stop the reaction by adding an equal volume of 1 M H₂SO₄. The color will change to yellow.
-
Measure the absorbance at 450 nm using a plate reader.
-
The absorbance is proportional to the amount of receptor remaining on the cell surface.
5. Data Analysis:
-
Calculate the percentage of internalization as the decrease in surface receptor levels compared to the untreated control (time 0).
-
Compare the time course and extent of internalization in the presence and absence of this compound.
Conclusion
This compound is an indispensable tool for researchers investigating the intricacies of GPCR desensitization. Its potency and selectivity for GRK2 and GRK3 allow for the precise dissection of the roles of these kinases in receptor phosphorylation, β-arrestin recruitment, and internalization. The experimental protocols detailed in this guide provide a framework for utilizing this compound to generate robust and reproducible data. By combining pharmacological inhibition with this compound and the quantitative cellular assays described, scientists can gain deeper insights into the molecular mechanisms governing GPCR signaling and regulation, paving the way for the development of more effective and safer therapeutics targeting this critical receptor family.
References
- 1. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 2. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Role of G Protein-Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
CMPD101: A Technical Guide to its Interaction with Beta-Adrenergic Receptor Kinases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological effects of CMPD101, a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3, which are key members of the beta-adrenergic receptor kinase (GRK) family. This document outlines the quantitative inhibitory activity of this compound, details the experimental protocols for assessing its efficacy, and visualizes the critical signaling pathways and experimental workflows.
Introduction to this compound and GRKs
G protein-coupled receptor kinases (GRKs) are a family of serine/threonine protein kinases that play a crucial role in the desensitization of G protein-coupled receptors (GPCRs), including beta-adrenergic receptors. Upon agonist binding to a GPCR, GRKs are recruited to the plasma membrane where they phosphorylate the intracellular domains of the activated receptor. This phosphorylation event promotes the binding of arrestin proteins, which uncouple the receptor from its cognate G protein, leading to the termination of signaling and often initiating receptor internalization.
This compound has emerged as a valuable research tool for studying the physiological and pathological roles of GRK2 and GRK3.[1][2][3][4][5] Its high potency and selectivity allow for the specific interrogation of GRK2/3-mediated signaling pathways.[1][2][3][4][6] This guide will delve into the specifics of this compound's inhibitory profile and the methodologies used to characterize its interaction with GRKs.
Quantitative Inhibitory Profile of this compound
This compound demonstrates high potency and selectivity for GRK2 and GRK3 over other kinases, including other members of the GRK family. The following tables summarize the in vitro inhibitory activity of this compound against a panel of kinases.
Table 1: Inhibitory Activity (IC50) of this compound against GRK Family Kinases
| Kinase | IC50 |
| GRK2 | 18 nM[1][6], 35 nM[2][4], 54 nM[3] |
| GRK3 | 5.4 nM[1][6], 32 nM[2][3][4] |
| GRK1 | 3.1 µM[1] |
| GRK5 | 2.3 µM[1], No activity up to 125 µM[2] |
Table 2: Inhibitory Activity (IC50) of this compound against Off-Target Kinases
| Kinase | IC50 |
| ROCK-2 | 1.4 µM[1][6] |
| PKCα | 8.1 µM[1][6] |
Signaling Pathway of GRK-Mediated Receptor Desensitization
The following diagram illustrates the canonical signaling pathway leading to GPCR desensitization, highlighting the central role of GRKs and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. assayquant.com [assayquant.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro kinase assay [protocols.io]
The Molecular Targets of the Small-Molecule Inhibitor CMPD101: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMPD101 is a potent and selective small-molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3.[1][2] These kinases play a crucial role in the desensitization of G protein-coupled receptors (GPCRs), a process that terminates the signaling cascade initiated by agonist binding. By phosphorylating the activated receptor, GRKs facilitate the binding of β-arrestins, which sterically hinder further G protein coupling and promote receptor internalization.[3] Given the central role of GPCRs in a vast array of physiological processes and their frequent dysregulation in disease, the modulation of GRK activity presents a compelling therapeutic strategy. This compound, with its high affinity and selectivity for GRK2/3, serves as a valuable chemical probe for elucidating the roles of these kinases in cellular signaling and as a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the molecular targets of this compound, presenting quantitative data, detailed experimental protocols for target validation, and visual representations of the relevant signaling pathways and experimental workflows.
Molecular Targets of this compound
The primary molecular targets of this compound are G protein-coupled receptor kinase 2 (GRK2) and G protein-coupled receptor kinase 3 (GRK3). The inhibitor exhibits high potency against these two kinases, with IC50 values in the nanomolar range. This compound also displays selectivity over other GRK family members and a panel of other kinases, although some off-target activity has been observed at higher concentrations.
Quantitative Inhibition Data
The inhibitory activity of this compound against its primary and off-target kinases has been quantified in various studies. The following tables summarize the reported IC50 values and percentage inhibition data.
Table 1: Inhibitory Potency (IC50) of this compound against Primary and Off-Target Kinases
| Target Kinase | IC50 Value | Source(s) |
| GRK2 | 18 nM | [4][5][6] |
| 35 nM | [3][7][8] | |
| 54 nM | [1][8] | |
| 290 nM | [3] | |
| GRK3 | 5.4 nM | [4][5][6] |
| 32 nM | [1][2][7][8] | |
| GRK1 | 3.1 µM | [4][6] |
| GRK5 | 2.3 µM | [4][6] |
| No activity up to 125 µM | [2][3][7] | |
| ROCK-2 | 1.4 µM | [4][5][6] |
| PKCα | 8.1 µM | [4][5][6] |
Table 2: Off-Target Kinase Inhibition by 1 µM this compound
| Target Kinase | Percent Inhibition | Source(s) |
| PRK2 | 93% | [9] |
| SGK1 | 69% | [9] |
| Mitogen- and stress-activated protein kinase 1 | >50% | [9] |
| Rho-associated protein kinase 2 | 47% | [9] |
| PKC | <20% | [9] |
| Protein kinase A | <20% | [9] |
| JNK | <20% | [9] |
| Calcium/calmodulin-dependent protein kinase | <20% | [9] |
| ERK1/2 | <20% | [9] |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanism of action and the experimental approach to characterizing this compound, the following diagrams are provided in the DOT language for Graphviz.
GPCR desensitization pathway and inhibition by this compound.
Workflow for in vitro kinase inhibition assay to determine IC50.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the molecular targets of this compound are provided below. These protocols are synthesized from best practices and information available in the cited literature.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding) for IC50 Determination
This protocol describes a common method for determining the potency of an inhibitor against a purified kinase.
1. Reagents and Materials:
-
Purified recombinant kinase (e.g., GRK2, GRK3)
-
Kinase-specific substrate (peptide or protein)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
ATP stock solution (non-radioactive)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
This compound stock solution in DMSO
-
Phosphocellulose filter paper (e.g., P81)
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation cocktail
-
Microplate or reaction tubes
-
Incubator
-
Filtration apparatus
-
Scintillation counter
2. Procedure:
-
Prepare Kinase Reaction Mix: In a microplate, prepare a reaction mix containing the kinase reaction buffer, the kinase substrate, and the purified kinase at their optimal concentrations.
-
Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in the kinase reaction buffer to obtain a range of concentrations (e.g., 10-point, 3-fold serial dilution). Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).
-
Pre-incubation: Add the diluted this compound or DMSO to the kinase reaction mix and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: Start the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubation: Incubate the reaction plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop Reaction and Spotting: Stop the reaction by adding a quenching buffer (e.g., EDTA) or by directly spotting a small aliquot of the reaction mixture onto the phosphocellulose filter paper.
-
Washing: Immerse the filter paper in the wash buffer and wash several times to remove unincorporated [γ-³²P]ATP.
-
Quantification: After drying the filter paper, measure the amount of incorporated radioactivity for each spot using a scintillation counter or a phosphorimager.
-
Data Analysis:
-
Subtract the background counts (no-enzyme control) from all other readings.
-
Calculate the percentage of kinase activity for each this compound concentration relative to the DMSO control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
PathHunter® β-Arrestin Recruitment Assay
This cellular assay measures the ability of a compound to inhibit agonist-induced recruitment of β-arrestin to a GPCR.[1]
1. Reagents and Materials:
-
PathHunter® cell line stably co-expressing a GPCR of interest tagged with a ProLink™ (PK) fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment of β-galactosidase.
-
Cell culture medium and supplements.
-
GPCR agonist.
-
This compound stock solution in DMSO.
-
PathHunter® Detection Reagents.
-
Assay plates (e.g., 384-well white, solid bottom).
-
Plate reader with chemiluminescence detection capabilities.
2. Procedure:
-
Cell Plating: Seed the PathHunter® cells into the assay plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Compound Addition: Add the diluted this compound or vehicle (DMSO) to the cell plate and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add the GPCR agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.
-
Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at 37°C to allow for β-arrestin recruitment.
-
Detection: Add the PathHunter® Detection Reagents according to the manufacturer's protocol. This reagent contains the substrate for the complemented β-galactosidase enzyme.
-
Signal Measurement: After a final incubation period at room temperature, measure the chemiluminescent signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (agonist only) and a baseline control (no agonist).
-
Plot the percentage of inhibition of the agonist-induced signal versus the logarithm of the this compound concentration.
-
Calculate the IC50 value using a sigmoidal dose-response curve fit.
-
μ-Opioid Receptor Internalization Assay
This assay quantifies the translocation of a GPCR from the cell surface to intracellular compartments upon agonist stimulation and its modulation by an inhibitor.
1. Reagents and Materials:
-
HEK293 cells stably expressing a tagged μ-opioid receptor (e.g., HA- or FLAG-tagged).
-
Cell culture medium and supplements.
-
μ-opioid receptor agonist (e.g., DAMGO).
-
This compound stock solution in DMSO.
-
Primary antibody against the receptor tag.
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated).
-
Substrate for the enzyme (e.g., colorimetric or chemiluminescent HRP substrate).
-
Fixing solution (e.g., paraformaldehyde).
-
Blocking buffer (e.g., PBS with BSA or non-fat milk).
-
Wash buffer (e.g., PBS).
-
Microplate reader.
2. Procedure:
-
Cell Seeding: Plate the cells in a multi-well plate and grow to confluency.
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 30 minutes) at 37°C.[6]
-
Agonist Treatment: Add the agonist (e.g., DAMGO) to the cells and incubate for a time known to induce receptor internalization (e.g., 30 minutes) at 37°C.[3]
-
Fixation: Wash the cells with ice-cold PBS to stop internalization and then fix the cells.
-
Immunolabeling of Surface Receptors:
-
Without permeabilizing the cells, incubate with a primary antibody targeting the extracellular tag of the receptor.
-
Wash away the unbound primary antibody.
-
Incubate with an enzyme-conjugated secondary antibody.
-
Wash thoroughly to remove the unbound secondary antibody.
-
-
Signal Detection: Add the appropriate substrate for the enzyme and measure the resulting signal (absorbance or luminescence) using a microplate reader. The signal intensity is proportional to the number of receptors remaining on the cell surface.
-
Data Analysis:
-
Calculate the percentage of receptor internalization for each condition relative to the untreated and agonist-only controls.
-
Determine the inhibitory effect of this compound on agonist-induced internalization.
-
If a dose-response was performed, calculate the IC50 value for the inhibition of internalization.
-
Conclusion
This compound is a well-characterized small-molecule inhibitor with high potency and selectivity for GRK2 and GRK3. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating GPCR signaling and for those in the field of drug development exploring the therapeutic potential of GRK inhibition. The detailed methodologies for in vitro and cell-based assays will facilitate the replication and extension of these findings, ultimately contributing to a deeper understanding of the biological roles of GRK2 and GRK3 and the development of novel therapeutics targeting these important kinases.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 3. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. assayquant.com [assayquant.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Understanding the In Vitro Pharmacokinetics of CMPD101: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMPD101 is a potent and selective small-molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3.[1][2][3][4] Its ability to modulate the activity of these kinases makes it a valuable research tool for studying G protein-coupled receptor (GPCR) signaling and a potential therapeutic agent for conditions such as heart failure.[3] A thorough understanding of its in vitro pharmacokinetic properties is crucial for the design and interpretation of preclinical studies and for predicting its in vivo behavior. This technical guide provides a summary of the available in vitro data for this compound, detailed experimental protocols for key pharmacokinetic assays, and visualizations of relevant pathways and workflows.
In Vitro Activity of this compound
The following table summarizes the reported in vitro inhibitory activity of this compound against various kinases. This data is essential for understanding its potency and selectivity.
| Target | IC₅₀ (nM) | Species | Assay Conditions | Reference |
| GRK2 | 18 | Not Specified | Not Specified | [1][3] |
| 35 | Not Specified | Not Specified | [2] | |
| 54 | Human | Phosphorylation assay with 0.5 mM ATP | [4][5] | |
| GRK3 | 5.4 | Not Specified | Not Specified | [1][3] |
| 32 | Human | Phosphorylation assay | [2][4][5] | |
| ROCK-2 | 1,400 | Not Specified | Not Specified | [1][3] |
| PKCα | 8,100 | Not Specified | Not Specified | [1][3] |
| GRK1 | 3,100 | Not Specified | Not Specified | [3] |
| GRK5 | 2,300 | Not Specified | Not Specified | [3] |
| No activity up to 125 µM | Bovine | Phosphorylation assay | [2][5] |
This compound is described as a membrane-permeable small molecule, which is a critical characteristic for its utility in cell-based assays and for its potential as an orally administered drug.[1][2][3]
Experimental Protocols for In Vitro Pharmacokinetic Characterization
To fully understand the in vitro pharmacokinetic profile of this compound, a series of standard assays would be performed. The following are detailed methodologies for these key experiments.
Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes or hepatocytes.
Objective: To determine the intrinsic clearance (Clint) and half-life (t₁/₂) of this compound in the presence of liver microsomes.
Materials:
-
This compound
-
Liver microsomes (human, rat, mouse, etc.)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) with an internal standard (IS) for quenching the reaction
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the this compound stock solution in phosphate buffer to the final working concentration (e.g., 1 µM).
-
In a 96-well plate, add the liver microsomes and the NADPH regenerating system to the phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the this compound working solution to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.[6]
-
Centrifuge the plate to precipitate the proteins.
-
Collect the supernatant and analyze the remaining concentration of this compound using a validated LC-MS/MS method.
-
The natural log of the percentage of remaining this compound is plotted against time to determine the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) as 0.693/k and the intrinsic clearance (Clint) based on the rate of disappearance.[7]
Plasma Protein Binding Assay
This assay measures the extent to which a compound binds to proteins in the plasma, which affects its distribution and availability to target tissues.
Objective: To determine the fraction of this compound that is unbound (fu) in plasma.
Materials:
-
This compound
-
Plasma (human, rat, mouse, etc.)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Rapid Equilibrium Dialysis (RED) device or ultrafiltration device
-
Incubator shaker (37°C)
-
LC-MS/MS system for analysis
Procedure (using RED device):
-
Prepare a stock solution of this compound and spike it into plasma to achieve the desired final concentration (e.g., 1-5 µM).[8]
-
Add the this compound-spiked plasma to the sample chamber of the RED device.
-
Add PBS to the buffer chamber of the RED device.
-
Incubate the sealed device at 37°C in a shaker for a sufficient time to reach equilibrium (typically 4-6 hours).[9]
-
After incubation, collect samples from both the plasma and buffer chambers.
-
The samples are matrix-matched, and proteins are precipitated with an organic solvent (e.g., acetonitrile).
-
Analyze the concentration of this compound in both chambers using LC-MS/MS.
-
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Caco-2 Permeability Assay
This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium, to predict the oral absorption of a drug.
Objective: To determine the apparent permeability coefficient (Papp) of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12- or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
This compound
-
Control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system for analysis
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.[10][11]
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer yellow.[12][13][14]
-
Wash the cell monolayers with pre-warmed HBSS.
-
For the A-B permeability assessment, add this compound (at a known concentration, e.g., 10 µM) to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.[12]
-
For the B-A permeability assessment, add this compound to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[12]
-
At the end of the incubation, take samples from both the donor and receiver chambers.
-
Analyze the concentration of this compound in the samples by LC-MS/MS.
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein.
Visualizations: Signaling Pathway and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the known signaling pathway of this compound and the workflows for the described in vitro pharmacokinetic assays.
Caption: Workflow for the in vitro metabolic stability assay.
Caption: Workflow for the plasma protein binding assay.
Caption: Workflow for the Caco-2 permeability assay.
Caption: Signaling pathway showing this compound inhibition of GRK2/3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 5. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Plasma Protein Binding Assay [visikol.com]
- 9. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 10. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 11. google.com [google.com]
- 12. enamine.net [enamine.net]
- 13. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CMPD101 in HEK293 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMPD101 is a potent, selective, and cell-permeable small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3.[1][2] It is a valuable tool for investigating the roles of these kinases in G protein-coupled receptor (GPCR) signaling, desensitization, and internalization. These application notes provide detailed protocols for the use of this compound in Human Embryonic Kidney 293 (HEK293) cell lines, a commonly used model system for studying GPCR biology.
Mechanism of Action: In the canonical GPCR signaling pathway, agonist binding triggers G protein activation. To terminate this signal, GRKs phosphorylate the intracellular domains of the activated receptor. This phosphorylation event promotes the binding of β-arrestins, which uncouple the receptor from the G protein, leading to signal desensitization and initiating receptor internalization, often via clathrin-coated pits.[3] this compound specifically inhibits GRK2 and GRK3, thereby preventing receptor phosphorylation and subsequent β-arrestin-mediated desensitization and internalization.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 | Reference |
| GRK2 | 18 nM, 35 nM, 54 nM | [1][2][3][6] |
| GRK3 | 5.4 nM, 32 nM | [1][2][3][6] |
| GRK1 | 3.1 µM | [1] |
| GRK5 | 2.3 µM (no activity up to 125 µM in another study) | [1][2][4] |
| ROCK2 | 1.4 µM | [1] |
| PKCα | 8.1 µM | [1] |
Table 2: Effective Concentrations of this compound in HEK293 Cell-Based Assays
| Assay | Cell Line | Agonist | This compound Concentration | Effect | Reference |
| Inhibition of MOPr Phosphorylation | HEK293 expressing HA-MOPr | 10 µM DAMGO | 3 µM | Partial inhibition of Ser375 phosphorylation | [1][4] |
| 30 µM | Complete inhibition of Ser375 phosphorylation | [1][4] | |||
| Inhibition of MOPr Internalization | HEK293 expressing HA-MOPr | 10 µM DAMGO | 3 µM, 30 µM | Marked reduction of internalization | [4] |
| Inhibition of β2AR Internalization | HEK-B2 | Isoproterenol | 100 µM | Inhibition of internalization and clathrin-coated vesicle formation | [1] |
| Inhibition of Hedgehog Signaling | NIH/3T3 | SHH | 4.9 µM (IC50) | Blockade of SHH-driven signaling | [7] |
| Inhibition of DAMGO-induced µ-OR Internalization | Parental HEK293A | 100 µM DAMGO | 1.8 µM (IC50) | Concentration-dependent decrease | [8] |
| Inhibition of DAMGO-stimulated β-arrestin2 recruitment | Parental HEK293A | 37.5 µM DAMGO | 0.95 µM (IC50) | Concentration-dependent decrease | [8] |
Signaling Pathway Diagram
The following diagram illustrates the canonical GPCR desensitization pathway and the point of intervention for this compound.
Caption: GPCR desensitization pathway and this compound's point of inhibition.
Experimental Protocols
Protocol 1: Inhibition of Agonist-Induced GPCR Phosphorylation in HEK293 Cells
This protocol is adapted from studies on the μ-opioid receptor (MOPr).[2][4]
Materials:
-
HEK293 cells stably or transiently expressing the GPCR of interest (e.g., HA-tagged MOPr).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
This compound (stock solution in DMSO).
-
GPCR agonist (e.g., DAMGO).
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary antibodies (e.g., anti-phospho-GPCR, anti-total-GPCR or tag antibody, anti-loading control like tubulin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture: Plate HEK293 cells expressing the GPCR of interest in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation (Optional): For some GPCRs, it may be beneficial to serum-starve the cells for 2-4 hours prior to the experiment to reduce basal signaling.
-
This compound Pre-treatment:
-
Prepare working solutions of this compound in serum-free media from the DMSO stock. A final DMSO concentration of <0.1% is recommended.
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add the this compound-containing medium to the cells at final concentrations ranging from 3 µM to 30 µM. Include a vehicle control (DMSO).
-
-
Agonist Stimulation:
-
Cell Lysis:
-
Quickly aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 20 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Western Blotting:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein amounts, prepare samples with Laemmli buffer, and resolve by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated and total receptor.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated receptor signal to the total receptor signal.
-
Protocol 2: GPCR Internalization Assay using ELISA in HEK293 Cells
This protocol is designed to quantify the amount of cell-surface receptors remaining after agonist stimulation.[4]
Materials:
-
HEK293 cells stably expressing an epitope-tagged GPCR (e.g., HA-MOPr).
-
Poly-D-lysine coated 96-well plates.
-
Primary antibody against the extracellular epitope tag (e.g., anti-HA).
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution (e.g., 1 M H₂SO₄).
-
Plate reader.
Procedure:
-
Cell Plating: Plate HEK293 cells in a poly-D-lysine coated 96-well plate and grow to confluency.
-
Pre-labeling of Surface Receptors:
-
Place the plate on ice and wash the cells with ice-cold PBS.
-
Incubate the cells with a primary antibody against the extracellular tag (diluted in blocking buffer, e.g., PBS with 1% BSA) for 1 hour at 4°C to label the surface receptor population.
-
-
This compound Pre-treatment:
-
Wash away the unbound primary antibody with cold PBS.
-
Add pre-warmed medium containing this compound (e.g., 3 µM or 30 µM) or vehicle and incubate for 30 minutes at 37°C.[4]
-
-
Agonist Stimulation:
-
Add the agonist (e.g., 10 µM DAMGO) to the wells and incubate at 37°C for the desired time to induce internalization (e.g., 30 minutes).
-
-
Detection of Remaining Surface Receptors:
-
Place the plate on ice to stop internalization and wash with ice-cold PBS to remove the agonist.
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Wash the cells with PBS.
-
Add HRP-conjugated secondary antibody (diluted in blocking buffer) and incubate for 1 hour at room temperature.
-
Wash the cells extensively with PBS.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
The signal is proportional to the number of receptors remaining on the cell surface.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for studying the effect of this compound on GPCR signaling in HEK293 cells.
Caption: General experimental workflow for this compound studies in HEK293 cells.
Troubleshooting and Considerations
-
Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in your assay is low (<0.1%) to avoid solvent-induced artifacts.
-
Concentration Range: The effective concentration of this compound in whole-cell assays (µM range) is significantly higher than its in vitro IC50 (nM range).[4] This is likely due to factors such as cell permeability. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
-
Off-Target Effects: While highly selective for GRK2/3, at higher concentrations (>10 µM), off-target effects of this compound have been observed.[8] It is recommended to use the lowest effective concentration and consider using GRK2/3 knockout cell lines as a complementary approach to validate findings.[8]
-
Cell Line Specificity: The protocols provided are for HEK293 cells. Optimal conditions may vary for other cell lines.
-
Agonist Choice: The potency and efficacy of the agonist used can influence the kinetics and extent of GPCR phosphorylation and internalization.
By following these detailed protocols and considering the key aspects of experimental design, researchers can effectively utilize this compound to elucidate the intricate roles of GRK2 and GRK3 in cellular signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 3. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of G Protein-Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 7. G-protein coupled receptors control the sensitivity of cells to the morphogen Sonic Hedgehog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissecting the roles of GRK2 and GRK3 in μ-opioid receptor internalization and β-arrestin2 recruitment using CRISPR/Cas9-edited HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CMPD101 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMPD101 is a potent, selective, and membrane-permeable small-molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3.[1][2] It is a valuable tool for studying the roles of these kinases in G protein-coupled receptor (GPCR) desensitization and other signaling pathways.[2][3] These application notes provide a comprehensive overview of this compound dosage and concentration for in vitro experiments, along with detailed protocols for its use.
Mechanism of Action
This compound selectively inhibits the kinase activity of GRK2 and GRK3, which are key enzymes in the process of homologous desensitization of GPCRs. Activated GPCRs are phosphorylated by GRKs, leading to the recruitment of β-arrestins.[4] β-arrestin binding uncouples the receptor from its G protein, effectively terminating G protein-mediated signaling and promoting receptor internalization.[4] By inhibiting GRK2/3, this compound prevents receptor phosphorylation and subsequent desensitization, prolonging G protein signaling.
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations and effective concentrations of this compound in various in vitro assays.
Table 1: Inhibitory Potency (IC₅₀) of this compound against Various Kinases
| Kinase Target | IC₅₀ | Reference |
| GRK2 | 18 nM - 54 nM | [1][4] |
| GRK3 | 5.4 nM - 32 nM | [1][2] |
| GRK1 | 3.1 µM | [1] |
| GRK5 | 2.3 µM (no activity up to 125 µM in another study) | [1][2] |
| ROCK-2 | 1.4 µM | [1] |
| PKCα | 8.1 µM | [1] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay | Effective Concentration | Outcome | Reference |
| HEK 293 | β2-adrenoceptor desensitization | 3–30 µM | Concentration-dependent inhibition of desensitization. | [5] |
| HEK 293 | DAMGO-induced µ-opioid receptor (MOPr) phosphorylation (Ser375) | 3–30 µM | Partial inhibition at 3 µM, full block at 30 µM. | [1][6] |
| HEK-B2 | Isoproterenol-induced β2AR internalization | 100 µM | Inhibition of β2AR internalization. | [1][6] |
| NIH/3T3 | Sonic Hedgehog (SHH)-driven signaling | IC₅₀ of 4.9 µM | Blockade of SHH signaling. | [7] |
| Human Platelets | ADP-induced platelet activation | Not specified, used to inhibit GRK2 | Increased platelet activation in response to 2MesADP. | [3] |
| Human Prostate Tissue | Smooth muscle contraction | 5 µM, 50 µM | Concentration-dependent inhibition of contractions. | [8] |
| Parental HEK293A | DAMGO-induced µ-OR internalization | IC₅₀ of 1.8 µM (at ≤ 10 µM) | Concentration-dependent decrease in internalization. | [9] |
| Parental HEK293A | DAMGO-stimulated β-arrestin2 recruitment | IC₅₀ of 0.95 µM (at ≤ 10 µM) | Concentration-dependent decrease in recruitment. | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
This compound is soluble in DMSO up to 100 mM.[2] To prepare a 10 mM stock solution, dissolve 4.665 mg of this compound (MW: 466.46 g/mol ) in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath or sonication can be used to aid dissolution.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1][2] Before use, allow the aliquot to equilibrate to room temperature for at least one hour.[2]
Protocol 2: Inhibition of GPCR Desensitization in Cultured Cells (General Protocol)
This protocol provides a general framework. Specific cell types, receptor systems, and assay readouts will require optimization.
Materials:
-
Cultured cells expressing the GPCR of interest (e.g., HEK 293 cells)
-
Cell culture medium appropriate for the cell line
-
This compound stock solution (e.g., 10 mM in DMSO)
-
GPCR agonist
-
Assay-specific reagents (e.g., for measuring downstream signaling like cAMP production, calcium flux, or receptor phosphorylation)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well plate) at a density that allows for optimal growth and response to the agonist. Culture overnight to allow for cell attachment.
-
This compound Pre-treatment:
-
Dilute the this compound stock solution to the desired working concentrations in cell culture medium. A typical final DMSO concentration should be kept below 0.5% to minimize solvent effects.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (medium with the same percentage of DMSO).
-
Pre-incubate the cells with this compound for a period of 20 to 30 minutes at 37°C.[1][6]
-
-
Agonist Stimulation:
-
Add the GPCR agonist at a predetermined concentration to stimulate the receptor.
-
Incubate for the desired time period, which will depend on the specific signaling pathway being investigated.
-
-
Assay Readout:
-
Terminate the experiment and measure the downstream signaling response using the appropriate assay (e.g., cAMP assay, calcium imaging, Western blot for phosphorylated proteins).
-
Compare the response in this compound-treated cells to vehicle-treated cells to determine the effect of GRK2/3 inhibition on receptor signaling and desensitization.
-
Protocol 3: µ-Opioid Receptor (MOPr) Internalization Assay
This protocol is based on studies investigating the effect of this compound on DAMGO-induced MOPr internalization in HEK 293 cells.[5][10]
Materials:
-
HEK 293 cells stably expressing a tagged MOPr (e.g., HA-MOPr)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum
-
This compound stock solution (10 mM in DMSO)
-
DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against the receptor tag (e.g., anti-HA antibody)
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Culture: Culture HEK 293-HA-MOPr cells in DMEM supplemented with 10% FBS. Seed cells onto glass coverslips in a 24-well plate.
-
This compound Treatment: Pre-treat the cells with this compound (e.g., 10 µM) or vehicle (DMSO) in serum-free DMEM for 30 minutes at 37°C.[5]
-
Agonist Stimulation: Stimulate the cells with a saturating concentration of DAMGO (e.g., 10 µM) for a specified time (e.g., 30 minutes) at 37°C to induce receptor internalization.[10]
-
Fixation and Staining:
-
Wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding with 5% BSA for 1 hour.
-
Incubate with the primary anti-HA antibody overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Visualize the cellular localization of the tagged MOPr using a fluorescence microscope. In vehicle-treated cells, DAMGO will induce a shift from plasma membrane to intracellular vesicles. This compound is expected to inhibit this internalization, resulting in more receptors remaining at the plasma membrane.
-
Quantify the degree of internalization by measuring the fluorescence intensity at the plasma membrane versus the intracellular compartments.
-
Visualizations
Signaling Pathway Diagram
Caption: GPCR desensitization pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for using this compound in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 3. GRK2 regulates ADP signaling in platelets via P2Y1 and P2Y12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | ROCK | GRK | PKC | TargetMol [targetmol.com]
- 7. G-protein coupled receptors control the sensitivity of cells to the morphogen Sonic Hedgehog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of prostatic smooth muscle contraction by the inhibitor of G protein-coupled receptor kinase 2/3, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dissecting the roles of GRK2 and GRK3 in μ-opioid receptor internalization and β-arrestin2 recruitment using CRISPR/Cas9-edited HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of G Protein-Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of CMPD101 in studying GRK2/3-mediated phosphorylation.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are crucial targets for a vast array of pharmaceuticals. The signaling activity of GPCRs is tightly regulated, primarily through a process called desensitization. This process is initiated by GPCR kinases (GRKs), which phosphorylate the activated receptor.[1][2] Among the seven members of the GRK family, GRK2 and GRK3 are ubiquitously expressed and play a primary role in the desensitization of numerous GPCRs.[3] Phosphorylation by GRK2/3 creates high-affinity binding sites for arrestin proteins, which uncouple the receptor from its G protein, leading to signal termination and often receptor internalization.[2][4]
CMPD101 is a potent, cell-permeable, and selective small-molecule inhibitor of the GRK2/3 subfamily.[5][6][7][8] Its high selectivity for GRK2 and GRK3 over other GRK isoforms and a wide range of other kinases makes it an invaluable pharmacological tool for dissecting the specific roles of GRK2/3 in GPCR signaling, phosphorylation, and regulation.[4][5][9] These notes provide detailed information and protocols for utilizing this compound in research settings.
Biological Activity and Selectivity of this compound
This compound acts as an ATP-competitive inhibitor that binds within the catalytic site of GRK2 and GRK3.[8] It has been demonstrated to effectively block agonist-induced GPCR phosphorylation, subsequent β-arrestin recruitment, and receptor internalization in a variety of cellular systems.[9][10]
Quantitative Data: Inhibitory Potency and Selectivity
The inhibitory activity of this compound against various kinases is summarized below. The data highlights its high potency and selectivity for GRK2 and GRK3.
| Kinase | IC50 Value | Source |
| GRK2 | 18 nM | [1][6] |
| 35 nM | [4][5][7] | |
| 54 nM | [4][10] | |
| 290 nM | [9][11] | |
| GRK3 | 5.4 nM | [6] |
| 32 nM | [4][5][7][10] | |
| GRK1 | 3.1 µM | [1][6] |
| 4.1 µM | [4] | |
| GRK5 | No activity up to 125 µM | [5][9] |
| 2.3 µM | [1][6] | |
| ROCK-2 | 1.4 µM | [1][6] |
| PKCα | 8.1 µM | [1][6] |
| PRK2 | >50% inhibition at 1 µM | [9] |
| MSK1 | >50% inhibition at 1 µM | [9] |
| SGK1 | >50% inhibition at 1 µM | [9] |
Note: IC50 values can vary depending on the in vitro assay conditions, such as ATP concentration and substrate used.[4][9] In intact cell-based assays, effective concentrations typically range from 3 to 30 µM to account for cell permeability and intracellular ATP levels.[6][9][12]
Key Applications
-
Investigating GPCR Desensitization: this compound can be used to determine the specific contribution of GRK2/3 to the rapid desensitization of a GPCR following agonist stimulation.[5][9]
-
Studying Receptor Phosphorylation: It allows for the specific inhibition of GRK2/3-mediated phosphorylation, helping to identify phosphorylation sites and the kinases responsible.[6][9][13]
-
Elucidating Receptor Internalization Mechanisms: By blocking GRK2/3, this compound helps to clarify the role of this kinase subfamily in the endocytosis of GPCRs.[7][9][10]
-
Probing β-Arrestin Recruitment: The inhibitor can be used to study the phosphorylation-dependent steps leading to β-arrestin binding to the receptor.[2][9]
-
Target Validation: For drug development professionals, this compound serves as a tool for validating GRK2/3 as therapeutic targets in disease models, such as heart failure.[1][6]
Visualizing the Mechanism and Workflow
GRK2/3-Mediated GPCR Desensitization Pathway
Caption: this compound inhibits GRK2/3-mediated GPCR phosphorylation, blocking desensitization.
Logical Flow of this compound Action
Caption: this compound interrupts the GPCR desensitization cascade by inhibiting GRK2/3 activity.
General Experimental Workflow
Caption: Workflow for assessing the effect of this compound on GPCR phosphorylation and function.
Experimental Protocols
Protocol 1: Inhibition of Agonist-Induced GPCR Phosphorylation (Western Blot)
This protocol is adapted from studies on the µ-opioid receptor (MOPr) and D2 dopamine (B1211576) receptor.[6][9][13]
Objective: To determine if this compound blocks agonist-induced, GRK2/3-mediated phosphorylation of a target GPCR.
Materials:
-
HEK293 cells stably expressing the GPCR of interest (e.g., HA-tagged MOPr).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound (stock solution in DMSO).
-
GPCR agonist (e.g., DAMGO for MOPr).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and Western Blotting equipment.
-
Primary antibodies: anti-phospho-receptor (site-specific), anti-total receptor (or anti-tag), and anti-loading control (e.g., tubulin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
Procedure:
-
Cell Culture: Plate HEK293 cells expressing the target GPCR in 6-well plates and grow to 80-90% confluency.
-
Pre-treatment:
-
Prepare working solutions of this compound in serum-free medium. A typical concentration range is 3 µM to 30 µM.[6][9] Include a vehicle control (DMSO at the same final concentration, e.g., 0.1%).
-
Aspirate the growth medium, wash cells once with PBS.
-
Add the this compound or vehicle solutions to the wells and incubate for 30 minutes at 37°C.[6][9]
-
-
Agonist Stimulation:
-
Cell Lysis:
-
Quickly aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein samples with lysis buffer and Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with the primary anti-phospho-receptor antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe for total receptor and a loading control to ensure equal loading.[5]
-
-
Analysis: Quantify band intensities using densitometry. A significant reduction in the phospho-receptor signal in this compound-treated samples compared to vehicle control indicates inhibition of GRK2/3-mediated phosphorylation.
Protocol 2: GPCR Internalization Assay (ELISA-based)
This protocol measures the loss of surface receptors following agonist stimulation.
Objective: To quantify the effect of this compound on agonist-induced receptor internalization.
Materials:
-
HEK293 cells expressing an N-terminally tagged GPCR (e.g., HA-tag).
-
Poly-D-lysine coated 96-well plates.
-
This compound and agonist.
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Primary antibody against the extracellular tag (e.g., anti-HA).
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution (e.g., 1 M H₂SO₄).
-
Plate reader.
Procedure:
-
Cell Culture: Seed cells in a 96-well plate and grow to confluency.
-
Pre-treatment: Pre-treat cells with this compound (e.g., 30 µM) or vehicle for 30 minutes at 37°C as described in Protocol 1.
-
Agonist Stimulation: Add agonist (e.g., 10 µM DAMGO) and incubate for 30-60 minutes at 37°C to induce internalization.[9]
-
Fixation: Place the plate on ice, wash cells with ice-cold PBS, and fix with 4% paraformaldehyde in PBS for 20 minutes at 4°C.
-
Immunolabeling:
-
Wash the fixed, non-permeabilized cells with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-tag antibody (diluted in blocking buffer) for 1-2 hours.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
-
Detection:
-
Wash thoroughly with PBS.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution and read the absorbance at 450 nm.
-
-
Analysis: A higher absorbance in this compound-treated wells compared to agonist-only wells indicates an inhibition of receptor internalization.[9]
Handling and Storage of this compound
-
Solubility: this compound is soluble in DMSO up to 100 mM.[5]
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-30 mM) in 100% DMSO. Aliquot into tightly sealed vials to avoid moisture, as the solid can be hygroscopic.[5]
-
Storage:
-
Usage: When preparing working solutions, allow the stock solution to equilibrate to room temperature for at least one hour before opening to prevent condensation.[5] Ensure any precipitate is fully dissolved before dilution. The final DMSO concentration in cell-based assays should be kept low (typically ≤ 0.1%) to avoid solvent effects.[5]
References
- 1. GRK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. G Protein-Coupled Receptor Kinase 2 Selectively Enhances β-Arrestin Recruitment to the D2 Dopamine Receptor through Mechanisms That Are Independent of Receptor Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
- 9. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 11. GRK2 regulates ADP signaling in platelets via P2Y1 and P2Y12 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. G-protein coupled receptors control the sensitivity of cells to the morphogen Sonic Hedgehog - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New phosphosite-specific antibodies to unravel the role of GRK phosphorylation in dopamine D2 receptor regulation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Solubility and Preparation of CMPD101 in DMSO
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the proper handling, solubilization, and storage of CMPD101, a potent and selective G-protein coupled receptor kinase 2 and 3 (GRK2/3) inhibitor, using Dimethyl Sulfoxide (DMSO) as a solvent. Adherence to these guidelines is crucial for ensuring the compound's stability, activity, and the reproducibility of experimental results.
Introduction to this compound
This compound is a valuable research tool for investigating the roles of GRK2 and GRK3 in G-protein coupled receptor (GPCR) desensitization and other signaling pathways.[1][2] It is a membrane-permeable small molecule that has been shown to potentiate signaling and slow agonist-induced desensitization of various GPCRs, including the µ-opioid receptor and the protease-activated receptor 2 (PAR2).[1][2] Understanding its solubility and proper preparation is the first step toward successful experimentation.
Physicochemical and Biological Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value | References |
| Molecular Weight | 466.46 g/mol | [3] |
| Chemical Formula | C24H21F3N6O | [3] |
| Appearance | White to off-white solid | [3] |
| Purity | ≥98% (HPLC) | |
| Primary Targets | GRK2, GRK3 | [1][4] |
| IC50 (GRK2) | 18 - 54 nM | [5][6] |
| IC50 (GRK3) | 5.4 - 32 nM | [1][5] |
Solubility and Preparation in DMSO
This compound is readily soluble in DMSO.[1][4] However, careful attention to the procedure is necessary to achieve the desired concentration and ensure the complete dissolution of the compound.
Materials Required:
-
This compound solid powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Calibrated pipettes
Protocol for Preparing a 100 mM Stock Solution in DMSO:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least one hour before opening.[1] This is particularly important as the compound is hygroscopic and can become sticky upon contact with air.[1]
-
Weighing: Accurately weigh the desired amount of this compound powder. It is not recommended to use the entire contents of the vial for direct solution preparation as the supplied amount may not be precise enough.[1]
-
Solvent Addition: Add the appropriate volume of fresh DMSO to achieve a final concentration of 100 mM. For example, to prepare 1 mL of a 100 mM stock solution, add 1 mL of DMSO to 46.65 mg of this compound.
-
Dissolution:
-
Aliquoting and Storage:
Solubility Data Summary:
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes | References |
| DMSO | 100 - 535.95 | 46.65 - 250 | Ultrasonic treatment may be required for higher concentrations. Use of newly opened DMSO is recommended as it is hygroscopic. | [1][3][7] |
Storage and Stability
Proper storage of both the solid compound and its solutions is critical for maintaining its biological activity.
| Form | Storage Temperature | Duration | Notes | References |
| Solid | -20°C | 3 years | Store in a dry, dark place. Can be stored at 4°C for up to 2 years or at room temperature for up to 6 months if kept tightly sealed. | [1][3][4] |
| DMSO Solution | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [1][3] |
| DMSO Solution | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [3] |
Important Handling Note: this compound is a hygroscopic solid.[1] Contact with air may cause the material to become sticky. While this should not affect product performance, it is recommended to store the material in a sealed jar.[1]
Experimental Protocols and Considerations
Dilution for Cell-Based Assays:
To prepare a working solution for cell-based assays, the DMSO stock solution should be further diluted in the appropriate aqueous buffer or cell culture medium. For instance, to achieve a final concentration of 30 µM in aCSF (artificial cerebrospinal fluid), a 10-30 mM stock solution in 100% DMSO can be diluted to a final DMSO concentration of 0.1%.[1]
Experimental Workflow for this compound Preparation and Use:
Caption: Workflow for preparing and using this compound solutions.
Signaling Pathway Inhibition by this compound
This compound primarily functions by inhibiting GRK2 and GRK3, which play a crucial role in the desensitization of GPCRs.[1][2][6] Upon agonist binding, GPCRs are phosphorylated by GRKs, leading to the recruitment of β-arrestin. This uncouples the receptor from its G protein, terminating signaling, and promotes receptor internalization.[2][6] By inhibiting GRK2/3, this compound prevents this phosphorylation event, thereby prolonging GPCR signaling.
Caption: Mechanism of this compound in GPCR signaling.
By following these detailed application notes and protocols, researchers can confidently prepare and utilize this compound in their experiments, ensuring the integrity and reproducibility of their findings in the study of GPCR signaling and drug development.
References
- 1. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 2. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | ROCK | GRK | PKC | TargetMol [targetmol.com]
Application Notes and Protocols for Investigating GPCR Signaling in Myenteric Neurons Using CMPD101
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing CMPD101, a potent and selective inhibitor of G protein-coupled receptor kinases 2 and 3 (GRK2/3), for studying G protein-coupled receptor (GPCR) signaling in myenteric neurons. This document includes detailed experimental protocols, data presentation tables, and signaling pathway diagrams to facilitate the design and execution of robust experiments.
Introduction to this compound and GPCR Signaling in Myenteric Neurons
G protein-coupled receptors (GPCRs) are the largest family of transmembrane receptors and are crucial for regulating a vast array of physiological processes in the gastrointestinal (GI) tract, including motility, secretion, and sensation.[1] Myenteric neurons, located within the myenteric plexus of the enteric nervous system (ENS), express a diverse range of GPCRs that respond to neurotransmitters, hormones, and local mediators to control gut function.[1][2]
GPCR signaling is tightly regulated to prevent overstimulation and maintain cellular homeostasis. A key mechanism of this regulation is desensitization, which is primarily mediated by GPCR kinases (GRKs). Upon agonist binding, GRKs phosphorylate the activated GPCR, leading to the recruitment of β-arrestins. This uncouples the receptor from its G protein, terminating the primary signaling cascade, and often initiates receptor internalization into endosomes.[1]
This compound is a cell-permeable small molecule that selectively inhibits GRK2 and GRK3, with IC50 values in the nanomolar range.[3][4] By blocking GRK2/3-mediated phosphorylation, this compound prevents GPCR desensitization and internalization, thereby prolonging G protein-dependent signaling at the plasma membrane. This makes this compound a valuable tool to investigate the roles of GRK2/3 in specific GPCR signaling pathways within myenteric neurons and to dissect the contributions of plasma membrane versus endosomal signaling.
However, it is crucial to consider that this compound can have off-target effects, notably on smooth muscle contractility.[5] Therefore, careful experimental design and appropriate controls are essential when using this inhibitor in preparations containing smooth muscle.
Key GPCRs Expressed in Myenteric Neurons
Myenteric neurons express a wide variety of GPCRs, making them a rich target for pharmacological investigation. The following table summarizes some of the key GPCR families and specific receptors found in these neurons.
| GPCR Family | Specific Receptors | Primary Signaling Pathway(s) | Key Functions in Myenteric Neurons |
| Opioid Receptors | µ-opioid receptor (MOR), δ-opioid receptor (DOR), κ-opioid receptor (KOR) | Gαi/o (inhibition of adenylyl cyclase, modulation of ion channels) | Inhibition of neurotransmitter release, regulation of gut motility |
| Serotonin (5-HT) Receptors | 5-HT1A, 5-HT2A, 5-HT3, 5-HT4, 5-HT7 | Gαi/o, Gαq/11, Ligand-gated ion channel, Gαs | Modulation of neuronal excitability and neurotransmitter release |
| Muscarinic Acetylcholine Receptors | M1, M2, M3, M4, M5 | Gαq/11, Gαi/o | Excitatory and inhibitory neurotransmission, smooth muscle contraction |
| Tachykinin Receptors | Neurokinin 1 (NK1), Neurokinin 2 (NK2), Neurokinin 3 (NK3) | Gαq/11 | Excitatory neurotransmission, neurogenic inflammation |
| Free Fatty Acid Receptors | FFAR2 (GPR43), FFAR3 (GPR41) | Gαi/o, Gαq/11 | Sensing of short-chain fatty acids, modulation of neuronal activity |
| Cannabinoid Receptors | CB1 | Gαi/o | Inhibition of neurotransmitter release, regulation of appetite and motility |
| Adrenergic Receptors | α1, α2, β1, β2, β3 | Gαq/11, Gαi/o, Gαs | Modulation of neurotransmitter release and smooth muscle function |
| Purinergic Receptors | P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, P2Y14 | Gαq/11, Gαi/o, Gαs | Neuromodulation, mechanosensation |
Data Presentation: Quantitative Effects of this compound
The following tables summarize the expected quantitative effects of this compound on GPCR signaling parameters based on available literature. These values can serve as a reference for experimental design and data interpretation.
Table 1: Effect of this compound on GPCR Internalization
| GPCR | Cell Type | Agonist | This compound Concentration | % Inhibition of Internalization (approx.) | Reference |
| δ-opioid receptor | Myenteric Neurons | SNC80 (1 µM) | 10 µM | 70% | [5] |
| µ-opioid receptor | HEK293 cells | DAMGO (10 µM) | 30 µM | Nearly complete | [3] |
Table 2: Effect of this compound on GPCR Desensitization
| GPCR | Neuron Type | Agonist | This compound Concentration | Effect on Desensitization | Reference |
| µ-opioid receptor | Locus Coeruleus | Met-Enkephalin | 30 µM | Partial reversal of desensitization (~34%) | [3] |
| µ-opioid receptor | Locus Coeruleus | Morphine | 30 µM | Significant reduction in desensitization | [3] |
Experimental Protocols
Protocol 1: Isolation and Primary Culture of Myenteric Neurons
This protocol describes the isolation and culture of myenteric neurons from the adult mouse small intestine, adapted from established methods.
Materials:
-
Adult mouse (e.g., C57BL/6)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Dispase II
-
DNase I
-
Poly-D-lysine or Poly-L-ornithine coated coverslips or culture dishes
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Sterile dissection tools
-
37°C incubator with 5% CO2
Procedure:
-
Euthanize the mouse according to approved animal welfare protocols.
-
Sterilize the abdomen with 70% ethanol (B145695) and make a midline incision to expose the small intestine.
-
Carefully dissect the small intestine from the mesentery and place it in ice-cold, sterile DMEM.
-
Flush the lumen of the intestine with sterile DMEM to remove contents.
-
Gently strip the longitudinal muscle layer with the attached myenteric plexus (LMMP) from the underlying circular muscle using fine forceps under a dissecting microscope.
-
Mince the collected LMMP tissue into small pieces.
-
Incubate the minced tissue in a digestion solution containing Collagenase Type II (1 mg/mL) and Dispase II (0.5 mg/mL) in DMEM for 30-60 minutes at 37°C with gentle agitation.
-
Triturate the digested tissue gently with a fire-polished Pasteur pipette to dissociate the ganglia.
-
Add DNase I (10 µg/mL) to reduce clumping.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium supplemented with 10% FBS, Penicillin-Streptomycin, B27, and GlutaMAX.
-
Plate the cells onto Poly-D-lysine or Poly-L-ornithine coated coverslips or culture dishes.
-
After 24 hours, replace the medium with a serum-free Neurobasal medium to limit the growth of non-neuronal cells.
-
Maintain the cultures at 37°C in a 5% CO2 incubator, changing the medium every 2-3 days. Neurons are typically ready for experiments within 3-7 days.
Protocol 2: Investigating GPCR-Mediated Calcium Signaling with this compound
This protocol outlines the use of this compound in conjunction with calcium imaging to study the role of GRK2/3 in GPCR-mediated calcium responses in cultured myenteric neurons.
Materials:
-
Cultured myenteric neurons on glass coverslips
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline
-
This compound stock solution (e.g., 10 mM in DMSO)
-
GPCR agonist of interest
-
Fluorescence microscope equipped with a calcium imaging system
Procedure:
-
Loading with Calcium Indicator:
-
Prepare a loading solution of 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
-
Incubate the cultured myenteric neurons with the loading solution for 20-30 minutes at 37°C.
-
Wash the cells three times with HBSS to remove excess dye and allow for de-esterification for at least 20 minutes at room temperature.
-
-
This compound Pre-incubation:
-
Prepare working solutions of this compound in HBSS from the stock solution. A final concentration of 10 µM is a good starting point, with a final DMSO concentration kept below 0.1%.
-
Pre-incubate a subset of the coverslips with the this compound solution for 15-30 minutes at room temperature.
-
For the control group, incubate coverslips with vehicle (HBSS with the same final concentration of DMSO).
-
-
Calcium Imaging:
-
Mount the coverslip onto the stage of the fluorescence microscope.
-
Acquire a baseline fluorescence recording for 1-2 minutes.
-
Apply the GPCR agonist of interest to the cells and continue recording the fluorescence changes for several minutes.
-
For washout experiments, perfuse the chamber with fresh HBSS to remove the agonist.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.
-
Measure the change in fluorescence intensity (ΔF) over baseline fluorescence (F0) to calculate ΔF/F0.
-
Quantify parameters such as the peak amplitude of the calcium transient, the frequency of calcium oscillations, and the duration of the calcium response.
-
Compare these parameters between the control and this compound-treated groups to determine the effect of GRK2/3 inhibition.
-
Protocol 3: Measuring GPCR-Mediated cAMP Accumulation with this compound
This protocol provides a framework for using a competitive immunoassay or a FRET-based biosensor to measure changes in intracellular cAMP levels in myenteric neurons following GPCR activation, with and without this compound.
Materials:
-
Cultured myenteric neurons
-
This compound stock solution (e.g., 10 mM in DMSO)
-
GPCR agonist and antagonist of interest
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., ELISA, HTRF, or FRET-based biosensor)
-
Cell lysis buffer (for immunoassays)
Procedure:
-
Cell Treatment:
-
Seed myenteric neurons in a multi-well plate suitable for the chosen cAMP assay.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Add this compound (e.g., 10 µM) or vehicle (DMSO) to the respective wells and incubate for an additional 15-30 minutes.
-
Stimulate the cells with the GPCR agonist at various concentrations for a defined period (e.g., 10-30 minutes). Include a control group with no agonist and a group with an antagonist to determine baseline and non-specific effects.
-
-
cAMP Measurement (using an immunoassay kit):
-
Lyse the cells according to the manufacturer's protocol.
-
Perform the cAMP competitive immunoassay following the kit's instructions.
-
Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a plate reader.
-
Calculate the cAMP concentration in each sample based on a standard curve.
-
-
cAMP Measurement (using a FRET-based biosensor):
-
Transfect or transduce the myenteric neurons with a FRET-based cAMP biosensor prior to the experiment.
-
On the day of the experiment, perform the cell treatments as described in step 1.
-
Measure the FRET ratio using a fluorescence microscope or plate reader at baseline and after agonist stimulation.
-
Changes in the FRET ratio correspond to changes in intracellular cAMP levels.
-
-
Data Analysis:
-
Generate dose-response curves for the agonist in the presence and absence of this compound.
-
Compare the EC50 and Emax values to determine the effect of GRK2/3 inhibition on the potency and efficacy of the agonist-induced cAMP response.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows described in these application notes.
Caption: Canonical GPCR signaling and the point of intervention by this compound.
Caption: Experimental workflow for calcium imaging with this compound.
Caption: Experimental workflow for cAMP measurement with this compound.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. G-Protein–Coupled Receptors Are Dynamic Regulators of Digestion and Targets for Digestive Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G Protein-Coupled Receptor Trafficking and Signalling in the Enteric Nervous System: The Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CMPD101 as a Tool to Study μ-Opioid Receptor Desensitization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The μ-opioid receptor (MOR), a class A G protein-coupled receptor (GPCR), is the primary target for opioid analgesics. However, its prolonged activation leads to desensitization, a process that diminishes the receptor's response to the agonist, contributing to tolerance and dependence. A key mechanism in this process is the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestins and subsequent receptor internalization. CMPD101, a potent and selective inhibitor of GRK2 and GRK3, has emerged as a critical pharmacological tool to investigate the specific roles of these kinases in MOR desensitization.[1][2][3] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying MOR desensitization.
Mechanism of Action
This compound is a membrane-permeable, small-molecule inhibitor that selectively targets the kinase activity of GRK2 and GRK3.[4][5] By inhibiting these kinases, this compound prevents the phosphorylation of the MOR at specific serine and threonine residues in its intracellular domains, a critical initial step in homologous desensitization.[1][2] This inhibition subsequently blocks β-arrestin recruitment to the receptor, leading to a reduction in receptor internalization and a preservation of signaling.[1][2] Studies have shown that this compound can significantly reduce the desensitization of opioid-activated G protein-activated inwardly-rectifying potassium (GIRK) currents in neurons and inhibit agonist-induced MOR phosphorylation and internalization in cell lines.[1][2]
Data Presentation
Table 1: Inhibitory Potency (IC₅₀) of this compound Against Various Kinases
| Kinase | IC₅₀ | Source |
| GRK2 | 18 nM | [4][5] |
| GRK2 | 35 nM | [6][7] |
| GRK2 | 54 nM | [8][9] |
| GRK3 | 5.4 nM | [4][5] |
| GRK3 | 32 nM | [6][7][8] |
| GRK1 | 3.1 µM | [4][5] |
| GRK5 | > 125 µM | [1][6] |
| ROCK-2 | 1.4 µM | [4][5] |
| PKCα | 8.1 µM | [4][5] |
Table 2: Effect of this compound on MOR Desensitization and Internalization
| Experimental System | Agonist | This compound Concentration | Observed Effect | Source |
| Rat Locus Coeruleus Neurons | Met-Enkephalin, DAMGO, Morphine | 30 µM | Significantly reduced agonist-induced desensitization of GIRK currents.[1][6] | [1][6] |
| Mouse Locus Coeruleus Neurons | Met-Enkephalin | 30 µM | Inhibited Met-Enkephalin-induced desensitization.[1] | [1] |
| HEK 293 Cells | DAMGO | 3 µM | Partially inhibited DAMGO-induced MOR phosphorylation at Ser³⁷⁵.[4] | [4] |
| HEK 293 Cells | DAMGO | 30 µM | Fully blocked DAMGO-induced MOR phosphorylation at Ser³⁷⁵, arrestin translocation, and MOR internalization.[1][4] | [1][4] |
Mandatory Visualizations
References
- 1. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of G Protein-Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | ROCK | GRK | PKC | TargetMol [targetmol.com]
- 6. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 9. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for CMPD101 Studies in Cardiac Myocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
CMPD101 is a potent and selective inhibitor of G protein-coupled receptor kinase 2 and 3 (GRK2/3).[1][2] In the context of cardiac myocytes, GRK2 is a critical regulator of cardiac function and is upregulated in heart failure.[3][4][5] Inhibition of GRK2 by this compound presents a promising therapeutic strategy for cardiovascular diseases. These application notes provide detailed protocols for studying the effects of this compound on cardiac myocyte hypertrophy, calcium signaling, and contractility.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC₅₀ |
| GRK2 | 18 nM[1] |
| GRK3 | 5.4 nM[1] |
| ROCK-2 | 1.4 µM[1] |
| PKCα | 8.1 µM[1] |
| GRK1 | 3.1 µM[1] |
| GRK5 | 2.3 µM[1] |
Table 2: Experimental Parameters for this compound in Cardiac Myocyte Assays
| Parameter | Cardiomyocyte Hypertrophy Assay | Calcium Signaling Assay | Contractility Assay |
| Cell Type | Neonatal or Adult Rat Ventricular Myocytes | Adult Rat Ventricular Myocytes | Adult Rat Ventricular Myocytes |
| Hypertrophic Agonist | Phenylephrine (B352888) (PE) | Isoproterenol (B85558) (ISO) | Electrical Field Stimulation |
| Agonist Concentration | 10-100 µM | 1 µM | 1 Hz |
| This compound Concentration Range | 100 nM - 10 µM | 100 nM - 10 µM | 100 nM - 10 µM |
| Incubation Time with this compound | 24-48 hours | 30 minutes | 30 minutes |
| Primary Readouts | Cell size, protein synthesis, hypertrophic gene expression | Calcium transient amplitude, decay rate, spark frequency | Fractional shortening, contraction/relaxation velocity |
Signaling Pathways and Experimental Workflows
Signaling Pathway of GRK2 in Cardiac Myopathy
Caption: GRK2 signaling cascade in cardiac myocytes and the inhibitory action of this compound.
Experimental Workflow for Cardiomyocyte Hypertrophy Assay
Caption: Workflow for investigating the effect of this compound on cardiomyocyte hypertrophy.
Experimental Protocols
Protocol 1: Isolation of Adult Rat Ventricular Myocytes
This protocol is adapted from established methods for isolating high-quality adult rat ventricular myocytes.[6][7][8][9]
Materials:
-
Adult Sprague-Dawley rat (250-300g)
-
Pentobarbital
-
Perfusion buffer (Ca²⁺-free Tyrode's solution)
-
Digestion buffer (Perfusion buffer with Collagenase Type II and Protease Type XIV)
-
Stop buffer (Perfusion buffer with 10% FBS)
-
Langendorff apparatus
Procedure:
-
Anesthetize the rat with an intraperitoneal injection of pentobarbital.
-
Excise the heart and immediately cannulate the aorta on a Langendorff apparatus.
-
Perfuse the heart with warm (37°C), oxygenated Perfusion buffer for 5 minutes to clear the blood.
-
Switch to Digestion buffer and perfuse for 20-30 minutes, or until the heart becomes pale and flaccid.
-
Remove the heart from the apparatus, trim away the atria and large vessels, and gently mince the ventricular tissue in Stop buffer.
-
Gently triturate the tissue with a pipette to release individual myocytes.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Allow the myocytes to settle by gravity for 10-15 minutes.
-
Carefully aspirate the supernatant and resuspend the myocyte pellet in fresh culture medium.
-
Plate the myocytes on laminin-coated culture dishes.
Protocol 2: Induction and Assessment of Cardiomyocyte Hypertrophy
This protocol details the induction of hypertrophy using phenylephrine (PE) and subsequent analysis.[10][11][12]
Materials:
-
Isolated adult rat ventricular myocytes
-
Phenylephrine (PE)
-
This compound
-
Microscope with imaging software
-
[³H]-leucine
-
Reagents for RNA extraction and qRT-PCR
Procedure:
-
Culture isolated myocytes for 24 hours before treatment.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM) or vehicle (DMSO) for 1 hour.
-
Induce hypertrophy by adding PE (final concentration 50 µM) to the culture medium.
-
Incubate for 48 hours.
-
Cell Size Measurement:
-
Fix the cells with 4% paraformaldehyde.
-
Stain with a fluorescent dye (e.g., phalloidin (B8060827) for F-actin).
-
Capture images using a fluorescence microscope.
-
Measure the surface area of at least 100 randomly selected cells per condition using imaging software.
-
-
Protein Synthesis Assay:
-
During the last 4 hours of incubation, add [³H]-leucine to the culture medium.
-
Lyse the cells and precipitate the protein using trichloroacetic acid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Gene Expression Analysis:
-
Extract total RNA from the cells.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct qRT-PCR to quantify the expression of hypertrophic markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), normalized to a housekeeping gene (e.g., GAPDH).
-
Protocol 3: Measurement of Intracellular Calcium Transients
This protocol describes how to measure changes in intracellular calcium concentration in response to stimuli.
Materials:
-
Isolated adult rat ventricular myocytes
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Isoproterenol (ISO)
-
This compound
-
Fluorescence microscopy system with rapid image acquisition capabilities
Procedure:
-
Load cultured myocytes with a calcium indicator dye (e.g., 5 µM Fluo-4 AM) for 20-30 minutes at room temperature.
-
Wash the cells to remove excess dye and allow for de-esterification for at least 20 minutes.
-
Mount the culture dish on the stage of the fluorescence microscope.
-
Perfuse the cells with Tyrode's solution.
-
Pre-treat the cells with this compound (100 nM - 10 µM) or vehicle for 30 minutes.
-
Pace the myocytes using electrical field stimulation (e.g., 1 Hz).
-
Record fluorescence intensity changes over time.
-
To assess the effect on β-adrenergic signaling, stimulate the cells with isoproterenol (1 µM) in the presence or absence of this compound.
-
Analyze the recorded calcium transients to determine parameters such as peak amplitude, time to peak, and decay kinetics.
Protocol 4: Assessment of Cardiomyocyte Contractility
This protocol outlines a method for measuring the contractile function of isolated cardiomyocytes.[13][14][15][16]
Materials:
-
Isolated adult rat ventricular myocytes
-
This compound
-
Microscope with a high-speed camera
-
IonOptix or similar contractility measurement system
-
Electrical field stimulation equipment
Procedure:
-
Plate isolated myocytes in a chamber suitable for contractility measurements.
-
Allow the cells to adhere and begin spontaneous contractions.
-
Select a single, rod-shaped, and clearly contracting myocyte for analysis.
-
Pace the myocyte using electrical field stimulation (e.g., 1 Hz).
-
Record video images of the contracting myocyte.
-
Pre-treat the myocyte with this compound (100 nM - 10 µM) or vehicle for 30 minutes.
-
Continue recording contractions.
-
Use software (e.g., IonOptix) to analyze the video recordings and measure parameters such as:
-
Fractional shortening (% of resting cell length)
-
Maximal velocity of shortening (+dL/dt)
-
Maximal velocity of relengthening (-dL/dt)
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 3. Pro-Death Signaling of GRK2 in Cardiac Myocytes after Ischemic Stress Occurs via ERK-Dependent, Hsp90-Mediated Mitochondrial Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy [frontiersin.org]
- 5. GRK2 in Cardiovascular Disease and its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Adult Rat Ventricular Myocytes for FRET Imaging Experiments [protocols.io]
- 8. Video: Isolation and Cultivation of Adult Rat Cardiomyocytes [jove.com]
- 9. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trans-cinnamaldehyde protects against phenylephrine-induced cardiomyocyte hypertrophy through the CaMKII/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. S100A10 knockdown exacerbates phenylephrine-induced cardiomyocyte hypertrophy via modulating mitochondrial oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of protein synthesis in cardiomyocytes by the hypertrophic agent phenylephrine requires the activation of ERK and involves phosphorylation of tuberous sclerosis complex 2 (TSC2) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A device for rapid and quantitative measurement of cardiac myocyte contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of cardiomyocyte contraction in human-induced pluripotent stem cell-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Approaches to High-Throughput Analysis of Cardiomyocyte Contractility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of CMPD101 in Arrestin Translocation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are crucial targets for drug development. Upon activation by an agonist, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs), which leads to the recruitment of β-arrestin proteins. This β-arrestin translocation desensitizes G protein signaling and can initiate G protein-independent signaling pathways. CMPD101 is a potent and selective inhibitor of GRK2 and GRK3, playing a critical role in studying the dynamics of GPCR regulation. By inhibiting GRK2/3-mediated receptor phosphorylation, this compound effectively blocks β-arrestin recruitment, making it an invaluable tool in arrestin translocation assays to dissect the mechanisms of GPCR signaling and desensitization.[1][2][3][4][5] This document provides detailed application notes and protocols for utilizing this compound in various arrestin translocation assays.
Mechanism of Action
This compound is a cell-permeable small molecule that selectively inhibits the kinase activity of GRK2 and GRK3.[1][2][3][6][7] The canonical pathway of agonist-induced GPCR desensitization begins with the receptor being phosphorylated by GRKs.[5][8] This phosphorylation event creates a high-affinity binding site for β-arrestins at the intracellular domains of the receptor. The binding of β-arrestin sterically hinders further G protein coupling and promotes receptor internalization, often via clathrin-coated pits.[5] this compound, by preventing the initial GRK2/3-mediated phosphorylation, effectively inhibits the subsequent recruitment of β-arrestin to the activated GPCR.[3][9]
Quantitative Data: this compound Inhibitory Activity
The inhibitory potency of this compound against various kinases is summarized in the table below. This data highlights its selectivity for the GRK2/3 subfamily.
| Kinase | IC50 (nM) | Reference |
| GRK2 | 18 - 54 | [1][3][6][7] |
| GRK3 | 5.4 - 32 | [1][2][3][6] |
| GRK1 | 3100 | [6] |
| GRK5 | 2300 | [6] |
| ROCK-2 | 1400 | [6][7] |
| PKCα | 8100 | [6][7] |
Signaling Pathway and Experimental Workflow Diagrams
GPCR-Mediated Arrestin Translocation Pathway
Caption: GPCR signaling pathway leading to β-arrestin recruitment and its inhibition by this compound.
Experimental Workflow for Arrestin Translocation Assay
Caption: A generalized workflow for a plate-based arrestin translocation assay.
Experimental Protocols
Below are detailed protocols for common arrestin translocation assays where this compound can be effectively utilized.
Protocol 1: DiscoverX PathHunter® β-Arrestin Assay
This assay is based on enzyme fragment complementation (EFC). The GPCR is tagged with a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced β-arrestin recruitment to the GPCR forces the complementation of the two enzyme fragments, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
Materials:
-
PathHunter® cell line expressing the GPCR of interest and β-arrestin-EA fusion protein (e.g., U2OS or CHO cells)
-
Cell culture medium (as recommended by the cell line provider)
-
This compound (stock solution in DMSO)
-
GPCR agonist
-
Assay buffer (e.g., HBSS with 10 mM HEPES and 0.1% BSA)
-
PathHunter® Detection Reagents
-
White, solid-bottom 96- or 384-well assay plates
-
Luminometer
Procedure:
-
Cell Plating:
-
Culture PathHunter® cells according to the provider's instructions.
-
On the day of the assay, harvest cells and resuspend them in the appropriate cell plating reagent to the recommended density.
-
Dispense the cell suspension into the wells of a white, solid-bottom assay plate.
-
Incubate the plate at 37°C in a CO2 incubator overnight.
-
-
Compound Preparation and Pre-treatment:
-
Prepare serial dilutions of this compound in assay buffer. A final DMSO concentration of ≤0.5% is recommended.
-
Carefully remove the cell culture medium from the wells.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 30 minutes.[9]
-
-
Agonist Stimulation:
-
Prepare the GPCR agonist at various concentrations in assay buffer.
-
Add the agonist to the wells.
-
Incubate the plate at 37°C for 90 minutes.[9]
-
-
Signal Detection:
-
Allow the plate and detection reagents to equilibrate to room temperature.
-
Prepare the detection reagent working solution according to the manufacturer's protocol.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition:
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the agonist concentration to generate dose-response curves.
-
Determine the EC50 values for the agonist in the presence and absence of different concentrations of this compound to quantify the inhibitory effect.
-
Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET assays measure the proximity between two proteins tagged with a donor (e.g., Renilla luciferase, Rluc) and an acceptor (e.g., a fluorescent protein like Venus or YFP) molecule. For arrestin translocation, the GPCR is typically fused to Rluc, and β-arrestin is fused to the acceptor. Upon agonist stimulation, β-arrestin is recruited to the GPCR, bringing the donor and acceptor into close proximity and allowing for energy transfer, which is detected as light emission from the acceptor.
Materials:
-
HEK293 or other suitable cells
-
Expression plasmids for GPCR-Rluc and Acceptor-β-arrestin
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
GPCR agonist
-
BRET substrate (e.g., Coelenterazine h)
-
White, 96- or 384-well microplates with a clear bottom
-
BRET-compatible plate reader
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293 cells in a culture flask.
-
Co-transfect the cells with the GPCR-Rluc and Acceptor-β-arrestin plasmids using a suitable transfection reagent.
-
After 24-48 hours, harvest the transfected cells.
-
-
Cell Plating:
-
Resuspend the cells in a suitable buffer (e.g., HBSS) and dispense them into a white microplate.
-
-
Compound Pre-treatment:
-
Prepare dilutions of this compound in the assay buffer.
-
Add this compound or vehicle to the cells and pre-incubate for 30 minutes at room temperature.
-
-
Agonist Stimulation and Substrate Addition:
-
Prepare agonist dilutions.
-
Add the BRET substrate (e.g., Coelenterazine h) to all wells to a final concentration of 5 µM.
-
Immediately add the agonist to the respective wells.
-
-
Data Acquisition:
-
Measure the luminescence signal at two distinct wavelengths (one for the donor and one for the acceptor) using a BRET-enabled plate reader. Measurements can be taken kinetically over time or as an endpoint reading after a specific incubation period (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Subtract the BRET ratio of the vehicle control to obtain the net BRET.
-
Plot the net BRET ratio against the agonist concentration to generate dose-response curves and determine the effect of this compound.
-
Conclusion
This compound is a powerful and selective tool for investigating the role of GRK2 and GRK3 in β-arrestin translocation. The protocols outlined in these application notes provide a framework for utilizing this compound in robust and reproducible arrestin translocation assays. By inhibiting this key step in GPCR desensitization, researchers can gain valuable insights into the mechanisms of receptor signaling, regulation, and the potential for developing biased agonists that selectively target G protein or β-arrestin pathways.
References
- 1. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Enhanced BRET Technology for the Monitoring of Agonist-Induced and Agonist-Independent Interactions between GPCRs and β-Arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of BRET to Measure β-Arrestin Recruitment at Oxytocin and Vasopressin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of G Protein-Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cosmobio.co.jp [cosmobio.co.jp]
Troubleshooting & Optimization
Technical Support Center: Identifying and Mitigating Off-Target Effects of CMPD101
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating the off-target effects of CMPD101, a potent G-protein coupled receptor kinase 2 and 3 (GRK2/3) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a membrane-permeable, small-molecule inhibitor.[1][2][3] Its primary targets are G-protein coupled receptor kinase 2 (GRK2) and G-protein coupled receptor kinase 3 (GRK3).[1][2][3] It is frequently used in research to study the roles of these kinases in GPCR desensitization.[2][4][5]
Q2: What are the known off-targets of this compound?
At concentrations higher than those required to inhibit GRK2/3, this compound has been shown to inhibit other kinases. Notably, it can inhibit Rho-associated kinase 2 (ROCK-2) and Protein Kinase Cα (PKCα).[1][3] A broader kinase screen at a concentration of 1 µM revealed significant inhibition (>50%) of Protein Kinase C-related protein kinase (PRK2) and serum and glucocorticoid-regulated kinase (SGK1).[5] It also exhibits lower selectivity against GRK1 and GRK5.[3]
Q3: Why is it crucial to consider off-target effects when using this compound?
Off-target effects occur when a compound like this compound binds to and affects proteins other than its intended targets.[6] This is a common challenge with kinase inhibitors due to the conserved structure of the ATP-binding pocket across the kinome.[6] Unidentified off-target interactions can lead to misinterpretation of experimental results, unexpected cellular responses, and potential toxicity, thereby confounding the validation of this compound's on-target effects.[6]
Q4: Can the off-target effects of this compound have any therapeutic implications?
While often viewed as detrimental, off-target effects can sometimes contribute to a compound's therapeutic efficacy through a phenomenon known as polypharmacology.[6] For instance, the inhibition of multiple signaling pathways could theoretically lead to a more potent therapeutic outcome in certain disease contexts. However, any potential benefits must be carefully weighed against the risks of adverse effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, with a focus on differentiating on-target from off-target effects.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action(s) |
| Unexpected or paradoxical cellular phenotype. | The observed effect may be due to this compound inhibiting an unintended kinase that plays an opposing role to GRK2/3 in the signaling pathway of interest.[6] | 1. Validate with a structurally unrelated GRK2/3 inhibitor: If a different inhibitor for the same target produces the same phenotype, it is more likely an on-target effect. 2. Perform a kinome-wide screen: This will identify other kinases inhibited by this compound at the concentration used in your experiment. 3. Utilize genetic approaches: Use siRNA, shRNA, or CRISPR/Cas9 to knockdown GRK2 and/or GRK3. If the phenotype of the genetic knockdown matches the phenotype induced by this compound, it supports an on-target mechanism.[6] |
| High levels of cytotoxicity at effective concentrations. | This compound may be inhibiting off-target kinases that are essential for cell survival and proliferation.[6] | 1. Perform a dose-response curve: Determine the lowest effective concentration that inhibits GRK2/3 activity without causing significant cell death. 2. Assess apoptosis: Use assays such as Annexin V staining or caspase activity assays to determine if the observed cell death is due to apoptosis. 3. Consult off-target databases: Check if the identified off-targets of this compound are known to be involved in cell survival pathways. |
| Inconsistent results across different cell types or batches. | Different cell types can have varying expression levels of on-target (GRK2/3) and off-target kinases, leading to different responses to this compound.[6] | 1. Characterize kinase expression: Perform western blotting or qPCR to determine the relative expression levels of GRK2, GRK3, and key potential off-target kinases (e.g., ROCK-2, PKCα, PRK2, SGK1) in the cell lines being used. 2. Use pooled primary cells: If working with primary cells, pooling cells from multiple donors can help to average out individual variability.[6] |
Quantitative Data Summary
The following table summarizes the inhibitory potency (IC₅₀) of this compound against its primary targets and known off-targets.
| Target | IC₅₀ | Reference(s) |
| Primary Targets | ||
| GRK2 | 18 nM - 35 nM | [1][2][3] |
| GRK3 | 5.4 nM - 32 nM | [1][2][3] |
| Known Off-Targets | ||
| ROCK-2 | 1.4 µM | [1][3] |
| PKCα | 8.1 µM | [1][3] |
| GRK1 | 3.1 µM | [3] |
| GRK5 | 2.3 µM | [3] |
| PRK2 | >50% inhibition at 1 µM | [5] |
| SGK1 | >50% inhibition at 1 µM | [5] |
Experimental Protocols & Methodologies
1. Kinome Profiling for Off-Target Identification
Kinome profiling is a high-throughput method to assess the selectivity of a kinase inhibitor against a large panel of kinases.
-
Principle: A radioactive filter binding assay using ³²ATP or ³³ATP is a common method. It directly measures the ability of the inhibitor to block the phosphorylation of a substrate by a panel of purified kinases.
-
General Protocol:
-
Prepare a stock solution of this compound at a concentration significantly higher than its GRK2/3 IC₅₀ (e.g., 1 µM, which is ~30-fold higher than the in vitro IC₅₀ for GRK2).[5]
-
The kinase profiling service provider (e.g., MRC PPU International Centre for Kinase Profiling) will perform the assay. Typically, the inhibitor is incubated with a panel of purified human kinases in the presence of a generic substrate and radiolabeled ATP.
-
The amount of radioactivity incorporated into the substrate is measured, and the percentage of remaining kinase activity in the presence of the inhibitor is calculated relative to a vehicle control (e.g., DMSO).
-
Results are typically presented as the percentage of inhibition for each kinase at the tested concentration. Significant off-target interactions are identified as kinases that show substantial inhibition.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement in Cells
CETSA is a biophysical method to verify that a compound binds to its target in a cellular context.
-
Principle: The binding of a ligand (like this compound) to a protein can increase the protein's thermal stability. CETSA measures the extent of this stabilization.
-
General Protocol:
-
Cell Treatment: Treat intact cells with either vehicle (e.g., DMSO) or this compound at the desired concentration.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of the target protein (e.g., GRK2, GRK3, and potential off-targets) remaining in the soluble fraction at each temperature using Western blotting.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. This can be used to confirm that this compound is binding to its intended targets and potential off-targets within the cell.
-
Visualizations
Caption: On- and off-target effects of this compound.
Caption: Workflow for investigating potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Best practices for storing and handling CMPD101 to maintain potency.
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the G-protein coupled receptor kinase (GRK) 2/3 inhibitor, CMPD101, to maintain its potency and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound upon receipt?
A1: For long-term storage, it is recommended to store solid this compound at -20°C.[1][2] For short-term storage (days to weeks), 4°C is acceptable.[1][2] One supplier suggests that the compound can be stored for up to 6 months at room temperature if the vial is kept tightly sealed.[3] To prevent hydration, as the compound is hygroscopic, it is best to keep it desiccated in a sealed container.[3]
Q2: What is the best solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound.[3][4] It is soluble in DMSO up to 100 mM.[3] Ethanol and Dimethylformamide (DMF) can also be used.[4]
Q3: How should I store my this compound stock solution?
A3: Stock solutions should be aliquoted into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[5][6] For short-term storage (up to one month), aliquots can be stored at -20°C.[1][3] For longer-term storage (up to six months), it is recommended to store the aliquots at -80°C.[1][5]
Q4: My this compound solution appears to have precipitated after thawing. What should I do?
A4: Precipitation can occur when a solution is cooled or frozen. Before use, it is crucial to ensure that this compound is fully redissolved.[3] Allow the vial to equilibrate to room temperature for at least one hour before opening.[3] To aid dissolution, you can gently warm the solution in a water bath, vortex it, or use sonication.[3] Always visually inspect the solution for any precipitate before use.
Q5: Is there anything special I need to know about handling the solid form of this compound?
A5: Yes, this compound is a hygroscopic solid.[3] This means it can absorb moisture from the air, which may cause the material to become sticky. While this should not affect its performance, it is recommended to handle it in a low-humidity environment and store it in a tightly sealed container, such as a desiccator.[3]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or weaker than expected experimental results. | Degradation of this compound due to improper storage or handling. | - Ensure solid compound and stock solutions are stored at the correct temperatures (-20°C or -80°C).- Avoid repeated freeze-thaw cycles by preparing and using aliquots.- Protect from light by using amber vials or wrapping containers in foil.[6]- Prepare fresh working solutions for each experiment.[3] |
| Precipitation of this compound in aqueous buffer during experiment. | The aqueous solubility limit of the compound has been exceeded. | - Decrease the final concentration of this compound in the assay.- Ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect the biological system (typically <0.5% v/v).[7]- Consider using a co-solvent system or excipients to improve solubility.[7] |
| Difficulty dissolving solid this compound. | Compound may have absorbed moisture or is not readily soluble in the chosen solvent at the desired concentration. | - Ensure you are using a recommended solvent like DMSO.- To aid dissolution, try rapid stirring or vortexing.[3]- Gentle warming in a water bath or sonication can also be effective.[3] |
| Color change observed in the stock solution. | This may indicate chemical degradation or oxidation of the compound. | - Discard the solution and prepare a fresh stock from the solid compound.- To prevent oxidation, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[6] |
Data Presentation
Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Long-term (months to years)[1][2] | Keep in a tightly sealed container, preferably desiccated, as the compound is hygroscopic.[3] |
| 4°C | Short-term (days to weeks)[1][2] | ||
| Room Temperature | Up to 6 months[3] | Must be in a tightly sealed vial. | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[1][3] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[6] |
| -80°C | Up to 6 months[1][5] | Recommended for longer-term storage to maintain potency. |
Solubility of this compound
| Solvent | Maximum Concentration |
| DMSO | 100 mM[3] |
| DMF | 20 mg/ml[4] |
| Ethanol | 10 mg/ml[4] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Preparation: Before opening, centrifuge the vial of solid this compound to ensure all the powder is at the bottom.[8] Allow the vial to equilibrate to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Note that the amount of product in supplier vials is not always weighed with high accuracy, so it is important to re-weigh the compound for your experiments.[3]
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight: 466.46 g/mol ), add approximately 214.4 µL of DMSO.
-
Solubilization: Vortex the solution thoroughly until the solid is completely dissolved. If necessary, gently warm the tube in a water bath or sonicate to aid dissolution.[3]
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected (amber) vials. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Visualizations
Caption: Workflow for the storage of solid and stock solutions of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | ROCK | GRK | PKC | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. captivatebio.com [captivatebio.com]
Navigating CMPD101: A Guide to Optimizing Concentration and Avoiding Non-Specific Binding
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of CMPD101, a potent and selective inhibitor of G protein-coupled receptor kinase 2 and 3 (GRK2/3). Here, you will find answers to frequently asked questions and detailed troubleshooting protocols to help refine this compound concentration in your experiments, ensuring on-target efficacy while minimizing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound in cell-based assays?
A1: The optimal concentration of this compound is highly dependent on the specific cell type, the expression level of GRK2/3, and the experimental endpoint. For inhibiting agonist-induced G protein-coupled receptor (GPCR) desensitization in neuronal cells, a concentration range of 10-30 µM has been shown to be effective.[1] However, it is crucial to perform a dose-response experiment to determine the lowest effective concentration in your specific experimental system to minimize the risk of off-target effects.
Q2: I am observing effects that may not be related to GRK2/3 inhibition. How can I investigate potential non-specific binding of this compound?
A2: Investigating potential off-target effects is critical for data interpretation. Here are several strategies:
-
Use Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to determine if the observed effects are due to the chemical scaffold itself.
-
Vary this compound Concentration: Off-target effects are often observed at higher concentrations. Perform a concentration-response curve and compare the dose at which you see your phenotype with the known IC50 values for off-target kinases (see Table 1).
-
Utilize GRK2/3 Knockout/Knockdown Cells: The most definitive way to identify off-target effects is to perform experiments in cells where GRK2 and GRK3 have been genetically removed (e.g., using CRISPR/Cas9) or their expression is knocked down (e.g., using siRNA).[2] If the effect of this compound persists in the absence of its primary targets, it is likely an off-target effect.
-
Assess Off-Target Kinase Activity: If you suspect a specific off-target (e.g., ROCK-2 or PKCα), you can measure the activity of that kinase in the presence of this compound. For example, a western blot for a known substrate of the suspected off-target kinase can be performed.
Q3: What are the known off-targets of this compound?
A3: While this compound is highly selective for GRK2 and GRK3, it has been shown to inhibit other kinases at higher concentrations. The half-maximal inhibitory concentrations (IC50) for some of these are summarized in Table 1.
Troubleshooting Guide
Issue: The inhibitory effect of this compound is less than expected.
-
Potential Cause: Suboptimal concentration, insufficient pre-incubation time, or compound instability.
-
Troubleshooting Steps:
-
Verify Concentration: Ensure your stock solution was prepared correctly and the final concentration in your assay is accurate.
-
Optimize Pre-incubation Time: Pre-incubate your cells with this compound for at least 15-30 minutes before adding the agonist to allow for adequate cell penetration and target engagement.[3]
-
Check Compound Stability: Prepare fresh stock solutions of this compound in DMSO and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Issue: I'm observing cellular effects at high concentrations of this compound that are inconsistent with GRK2/3 inhibition.
-
Potential Cause: Off-target effects.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the minimal concentration of this compound required for the desired on-target effect.
-
Consult the Selectivity Profile: Compare your effective concentration to the IC50 values of known off-targets (Table 1).
-
Implement Control Experiments: Utilize GRK2/3 knockout/knockdown cells or test for the modulation of known off-target signaling pathways as described in the FAQs.
-
Quantitative Data Summary
The following tables provide a summary of the inhibitory potency and selectivity of this compound.
Table 1: this compound Inhibitory Potency (IC50)
| Kinase | IC50 |
| GRK2 | 18 nM - 54 nM[4][5][6] |
| GRK3 | 5.4 nM - 32 nM[4][5][6] |
| ROCK-2 | 1.4 µM[4] |
| PKCα | 8.1 µM[4] |
| GRK1 | 3.1 µM[4] |
| GRK5 | No inhibition up to 125 µM[5] |
Table 2: this compound Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase | % Inhibition |
| PRK2 | 93%[3] |
| SGK1 | 69%[3] |
| ROCK-2 | 47%[3] |
| A panel of 49 other kinases | <50%[3] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
Objective: To identify the lowest concentration of this compound that effectively inhibits agonist-induced GPCR desensitization.
Methodology:
-
Cell Preparation: Plate cells at a desired density in a multi-well plate and culture overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your assay buffer. It is recommended to start with a wide range (e.g., 10 nM to 100 µM) and then narrow it down. Include a vehicle control (e.g., DMSO).
-
Pre-incubation: Remove the culture medium and add the this compound dilutions to the respective wells. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the GPCR agonist at a concentration that elicits a robust response (e.g., EC80) to all wells except for the negative control.
-
Assay Readout: After a specified incubation time, measure the downstream signaling event that is modulated by your GPCR of interest (e.g., cAMP levels, calcium flux, or receptor internalization).
-
Data Analysis: Plot the response as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 6. This compound | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
Validating CMPD101 activity in a new experimental model.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating the activity of CMPD101 in a new experimental model.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and membrane-permeable small-molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3.[1][2] Its primary mechanism of action is to block the phosphorylation of activated G protein-coupled receptors (GPCRs) by GRK2/3, which is a key step in receptor desensitization and internalization.[3][4]
Q2: What is the selectivity profile of this compound?
A2: this compound is highly selective for GRK2 and GRK3.[2] It exhibits significantly less activity against other kinases such as GRK1, GRK5, Rho-associated kinase 2 (ROCK-2), and Protein Kinase Cα (PKCα).[1][5] However, at higher concentrations, off-target effects can be observed.[6]
Q3: What are the common applications of this compound in research?
A3: this compound is widely used to study the roles of GRK2 and GRK3 in GPCR desensitization, signaling, and trafficking.[2][7] It has been utilized in various models to investigate the regulation of opioid receptors, adrenergic receptors, and other GPCRs involved in processes like pain perception, cardiovascular function, and neurotransmission.[3][4][8]
Q4: How should I dissolve and store this compound?
A4: this compound can be dissolved in DMSO to a concentration of up to 100 mM.[2] For long-term storage, it is recommended to store the solid compound at room temperature for up to 6 months.[2] Stock solutions in DMSO should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months.[2][5] Before use, allow the solution to equilibrate to room temperature for at least one hour.[2]
Troubleshooting Guides
Problem 1: I am not observing the expected inhibition of GPCR desensitization with this compound.
-
Is the inhibitor concentration optimal?
-
Perform a dose-response curve to determine the optimal concentration for your specific experimental model. The IC₅₀ for inhibiting DAMGO-induced µ-opioid receptor desensitization in neurons is approximately 6 µM, with effective concentrations typically ranging from 10-30 µM.[9]
-
-
Was the pre-incubation time sufficient?
-
Ensure that your cells or tissues are pre-incubated with this compound for an adequate period (e.g., 15-30 minutes) to allow for cell permeability and target engagement before adding the agonist.[9]
-
-
Is the inhibitor active?
-
Verify the stability of your this compound stock solution. Improper storage can lead to degradation. Prepare fresh dilutions from a properly stored stock for each experiment.[2]
-
-
Are other GRKs or desensitization mechanisms involved?
-
This compound is selective for GRK2/3. If other GRKs (like GRK5) or alternative desensitization pathways are prominent in your model system, the inhibitory effect of this compound may be partial or absent.[4]
-
Problem 2: I am observing unexpected or off-target effects.
-
Is the this compound concentration too high?
-
High concentrations of this compound (e.g., ≥ 30 µM) have been shown to cause off-target effects, such as inhibiting basal and agonist-induced µ-opioid receptor internalization in a GRK2/3-independent manner.[6] It is crucial to use the lowest effective concentration determined from a dose-response curve.
-
-
Does this compound affect other signaling pathways in my model?
-
While selective, this compound can inhibit ROCK-2 and PKCα at higher concentrations.[1] Consider if inhibition of these kinases could contribute to the observed phenotype. For example, this compound has been shown to inhibit smooth muscle contractions, which may involve pathways beyond GRK2/3.[3][8]
-
Problem 3: My experimental results are inconsistent.
-
Is the this compound fully dissolved?
-
If your this compound solution has been cooled or frozen, the compound may have precipitated. Ensure it is fully redissolved before use by warming gently in a water bath, vortexing, or sonicating.[2]
-
-
Are you using the appropriate controls?
-
Include a vehicle control (e.g., DMSO) in all experiments to account for any effects of the solvent.
-
-
Is there variability in your experimental model?
-
Biological variability between cell passages, tissue samples, or animals can contribute to inconsistent results. Ensure standardized procedures and use appropriate biological replicates.
-
Data Presentation
Table 1: In Vitro Inhibitory Potency (IC₅₀) of this compound Against Various Kinases
| Kinase | IC₅₀ | Reference |
| GRK2 | 18 nM - 290 nM | [1][4][10] |
| GRK3 | 5.4 nM - 32 nM | [1][2] |
| ROCK-2 | 1.4 µM | [1][5] |
| PKCα | 8.1 µM | [1] |
| GRK1 | 3.1 µM | [5] |
| GRK5 | > 125 µM | [2][4] |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Measuring Agonist-Induced GPCR Internalization using ELISA
This protocol is adapted from studies on µ-opioid receptor internalization.[4]
-
Cell Culture: Plate HEK293 cells stably expressing an HA-tagged GPCR of interest in a 96-well plate and grow to confluence.
-
Pre-incubation: Pre-treat cells with the desired concentration of this compound (or vehicle control) in serum-free media for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the GPCR agonist (e.g., DAMGO for µ-opioid receptor) at a predetermined concentration (e.g., EC₈₀) and incubate for a specified time course (e.g., 0-60 minutes) at 37°C to induce internalization.
-
Fixation: Wash the cells with ice-cold PBS and then fix with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells again with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the non-permeabilized cells with an anti-HA primary antibody (to detect surface receptors) diluted in blocking buffer for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the cells and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the cells and add an HRP substrate. Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: A decrease in absorbance in agonist-treated wells compared to untreated wells indicates receptor internalization. The inhibitory effect of this compound is determined by comparing the level of internalization in this compound-treated wells to vehicle-treated wells.
Mandatory Visualizations
Caption: GPCR desensitization pathway and the inhibitory action of this compound.
Caption: Workflow for validating this compound activity in a new model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dissecting the roles of GRK2 and GRK3 in μ-opioid receptor internalization and β-arrestin2 recruitment using CRISPR/Cas9-edited HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GRK2 regulates ADP signaling in platelets via P2Y1 and P2Y12 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of prostatic smooth muscle contraction by the inhibitor of G protein-coupled receptor kinase 2/3, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
CMPD101: A Comparative Analysis of its Selectivity for GRK2 versus GRK3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of the small molecule inhibitor CMPD101 for G protein-coupled receptor kinase 2 (GRK2) versus G protein-coupled receptor kinase 3 (GRK3). The information presented is supported by experimental data from publicly available literature to assist researchers in evaluating this compound for their specific applications.
Data Presentation: Inhibitory Potency of this compound
The inhibitory potency of this compound against GRK2 and GRK3 is typically measured by its half-maximal inhibitory concentration (IC50). As illustrated in the table below, the reported IC50 values for this compound can vary between studies, likely due to differences in experimental conditions such as ATP concentration and the specific substrates used in the kinase assays.
| Kinase Target | Reported IC50 (nM) | Source |
| GRK2 | 54 | Tocris Bioscience[1], Thal et al., 2011[2] |
| 35 | Hello Bio[3], Thal et al., 2011[2] | |
| 18 | MedchemExpress[4], TargetMol[5] | |
| 290 | Lowe et al., 2015[6] | |
| GRK3 | 32 | Tocris Bioscience[1], Hello Bio[3], Thal et al., 2011[2] |
| 5.4 | MedchemExpress[4], TargetMol[5] |
Note: The variability in IC50 values highlights the importance of considering the specific assay conditions when comparing data from different sources.
Experimental Protocols: Kinase Inhibition Assay
The determination of this compound's IC50 values against GRK2 and GRK3 is typically performed using an in vitro kinase assay. While specific protocols may vary, the general methodology involves the following steps:
Objective: To measure the ability of this compound to inhibit the phosphorylation of a substrate by a specific GRK isoform.
Materials:
-
Enzyme: Purified, active GRK2 or GRK3.
-
Substrate: A suitable substrate for GRK2/3, such as rhodopsin or a synthetic peptide.
-
Inhibitor: this compound of known concentration.
-
ATP: Adenosine triphosphate, as a phosphate (B84403) donor. [γ-32P]ATP is often used for radioactive detection.
-
Kinase Buffer: A buffer solution to maintain optimal pH and provide necessary cofactors (e.g., MgCl2).
-
Detection System: Method to quantify substrate phosphorylation, such as scintillation counting for radioactive assays or luminescence-based methods like the ADP-Glo™ Kinase Assay.
General Procedure:
-
Reaction Setup: A reaction mixture is prepared containing the kinase buffer, the specific GRK enzyme, and the substrate.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture. A control reaction with no inhibitor (or vehicle, e.g., DMSO) is also prepared.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is incubated for a defined period at a specific temperature (e.g., 30°C) to allow for substrate phosphorylation.
-
Termination of Reaction: The reaction is stopped, often by the addition of a stop solution or by spotting the mixture onto a filter membrane.
-
Detection and Quantification: The amount of phosphorylated substrate is measured.
-
Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
To further elucidate the experimental and biological context of this compound's activity, the following diagrams are provided.
Caption: Workflow for an in vitro kinase inhibition assay.
Caption: Simplified GRK2/3 signaling pathway.
References
- 1. This compound | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 2. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | ROCK | GRK | PKC | TargetMol [targetmol.com]
- 6. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity of CMPD101 with other protein kinases like ROCK-2 and PKCα.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitor CMPD101's activity against its primary targets, G protein-coupled receptor kinase 2 (GRK2) and GRK3, versus its off-target activity on Rho-associated coiled-coil containing protein kinase 2 (ROCK-2) and Protein Kinase C alpha (PKCα). The following sections present quantitative data on inhibitor potency, detailed experimental methodologies for kinase activity assessment, and visual representations of the relevant signaling pathways and experimental workflows.
Potency and Selectivity Profile of this compound
The inhibitory activity of this compound was assessed against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below. Lower IC50 values indicate higher potency.
| Kinase Target | IC50 Value | Primary/Off-Target |
| GRK2 | 18 nM[1] | Primary |
| GRK3 | 5.4 nM[1] | Primary |
| ROCK-2 | 1.4 µM [1] | Off-Target |
| PKCα | 8.1 µM [1] | Off-Target |
| GRK1 | 3.1 µM[1] | Off-Target |
| GRK5 | 2.3 µM[1] | Off-Target |
Note: IC50 values can vary between different assay conditions. Another source reports IC50 values of 35 nM and 32 nM for GRK2 and GRK3, respectively[2].
The data clearly indicates that this compound is a potent inhibitor of GRK2 and GRK3, with IC50 values in the nanomolar range. In contrast, its inhibitory activity against ROCK-2 and PKCα is significantly lower, with IC50 values in the micromolar range, demonstrating a high degree of selectivity for the GRK2/3 subfamily.
Experimental Protocols
The determination of kinase inhibitor selectivity is a critical step in drug discovery to understand both on-target efficacy and potential off-target effects. Biochemical assays are fundamental in generating quantitative data such as IC50 values.
In Vitro Kinase Inhibition Assay (Radiometric)
A common and direct method to measure the activity of a kinase inhibitor is the radiometric assay, which quantifies the transfer of a radiolabeled phosphate (B84403) group from ATP to a substrate.
Principle: This assay measures the incorporation of a radioactive phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a specific protein or peptide substrate by the kinase. The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of the compound being tested.
General Protocol:
-
Reaction Setup: A reaction mixture is prepared in a suitable buffer (e.g., HEPES) containing the purified kinase (e.g., GRK2, ROCK-2, or PKCα), a specific substrate (e.g., rhodopsin for GRK2), and [γ-³²P]ATP.
-
Inhibitor Addition: Varying concentrations of the test compound (this compound) are added to the reaction mixture. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow the phosphorylation reaction to proceed.
-
Reaction Termination: The reaction is stopped, often by adding a solution that denatures the kinase or by spotting the mixture onto a filter membrane that binds the substrate.
-
Washing: The filter membranes are washed extensively to remove unincorporated [γ-³²P]ATP.
-
Detection: The amount of radioactivity incorporated into the substrate on the filter is quantified using a scintillation counter or phosphorimager.
-
Data Analysis: The percentage of inhibition for each concentration of the compound is calculated relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways involving GRK2, ROCK-2, and PKCα.
Caption: GRK2 Signaling Pathway in GPCR Desensitization.
Caption: ROCK-2 Signaling Pathway in Cytoskeletal Regulation.
Caption: PKCα Signaling Pathway Activation.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing kinase inhibitor selectivity.
Caption: Workflow for Kinase Inhibitor IC50 Determination.
References
A Comparative Guide to the Efficacy of CMPD101 Analogs in GRK2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of CMPD101 and its analogs as inhibitors of G protein-coupled receptor kinase 2 (GRK2). Elevated GRK2 activity is implicated in the pathogenesis of heart failure and other diseases, making it a critical target for therapeutic intervention. This document summarizes key quantitative data, details experimental methodologies for assessing inhibitor potency, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of GRK2 Inhibitors
The following table summarizes the in vitro potency (IC50 values) of this compound and other notable GRK2 inhibitors. The compounds are grouped by their structural scaffolds to facilitate comparison.
| Compound | Scaffold | GRK2 IC50 (nM) | GRK3 IC50 (nM) | GRK1 IC50 (nM) | GRK5 IC50 (nM) | Other Kinase IC50s (nM) | Reference(s) |
| This compound | Takeda | 18 - 54 | 5.4 - 32 | 3,100 | 2,300 | ROCK-2: 1,400; PKCα: 8,100 | [1][2][3][4][5] |
| CMPD103A | Takeda | 54 | N/A | >125,000 | >125,000 | N/A | [6] |
| Paroxetine | Paroxetine | ~30,000 (in cells) | N/A | N/A | N/A | N/A | |
| CCG258747 | Paroxetine | Potent (nM range) | N/A | Highly Selective | Highly Selective | Excellent selectivity over >100 kinases | |
| CCG258208 | Paroxetine | 30 | N/A | >6,000 | >6,000 | N/A | |
| CCG258748 | Paroxetine | 8 | N/A | N/A | N/A | N/A | |
| GSK180736A | GSK | 770 | N/A | >100,000 | >300,000 (300-fold less potent than for GRK2) | ROCK1: 100; PKA: 30,000 |
Note: IC50 values can vary between different assay conditions. "N/A" indicates that the data was not available in the searched sources.
Experimental Protocols
The determination of inhibitor potency against GRK2 typically involves in vitro kinase assays. A common method is the Rhodopsin Phosphorylation Assay .
Objective: To measure the ability of a compound to inhibit the phosphorylation of a GRK2 substrate, such as rhodopsin or a synthetic peptide derived from it.
Materials:
-
Purified, recombinant GRK2 enzyme.
-
Substrate: Purified bovine rod outer segments (ROS) containing rhodopsin or a synthetic peptide substrate (e.g., Peptide C, derived from the C-terminus of rhodopsin).[7]
-
[γ-³²P]ATP (radiolabeled ATP).
-
Kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 2 mM EDTA, 7.5 mM MgCl₂).[8]
-
Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO).
-
Scintillation counter.
-
SDS-PAGE equipment.
Procedure:
-
Reaction Setup: In a microcentrifuge tube or multi-well plate, combine the kinase assay buffer, purified GRK2 enzyme, and the test compound at various concentrations.
-
Substrate Addition: Add the rhodopsin-containing ROS or the peptide substrate to the reaction mixture.
-
Initiation of Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 3-50 minutes), ensuring the reaction proceeds within the linear range.[7]
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer.
-
Separation and Quantification:
-
For rhodopsin, separate the reaction products by SDS-PAGE. Excise the bands corresponding to rhodopsin and quantify the incorporated radioactivity using a scintillation counter.
-
For peptide substrates, the phosphorylated peptide can be separated from the free [γ-³²P]ATP using phosphocellulose paper or by SDS-PAGE, followed by scintillation counting.[7]
-
-
Data Analysis: Determine the percentage of inhibition for each compound concentration relative to a control reaction without an inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Mandatory Visualization
GRK2 Signaling Pathway in GPCR Desensitization
Caption: GRK2-mediated GPCR desensitization pathway.
Experimental Workflow for GRK2 Inhibition Assay
Caption: Workflow for a radioactive GRK2 kinase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Potential Regulatory Roles of GRK2 in Endothelial Cell Activity and Pathological Angiogenesis [frontiersin.org]
- 3. This compound | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 4. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mapping the Putative G Protein-coupled Receptor (GPCR) Docking Site on GPCR Kinase 2: INSIGHTS FROM INTACT CELL PHOSPHORYLATION AND RECRUITMENT ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression, Purification, and Analysis of G-Protein-Coupled Receptor Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of CMPD101 IC50 Values for GRK2 and GRK3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported IC50 values for the G protein-coupled receptor kinase (GRK) inhibitor, CMPD101, against its primary targets, GRK2 and GRK3. The data presented is collated from various independent research publications and commercial suppliers. This document aims to offer a clear perspective on the potency of this compound and includes a comparison with other known GRK inhibitors. Detailed experimental methodologies are provided to support the interpretation of the presented data.
Data Presentation: Comparative Inhibitor Potency
The inhibitory potency of a compound is commonly expressed as its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The IC50 values for this compound against GRK2 and GRK3 have been independently determined and reported across several studies. The observed variability in these values can often be attributed to differences in experimental assay conditions, such as substrate choice, ATP concentration, and the source of the kinase.[1][2][3]
Below is a summary of the reported IC50 values for this compound and a selection of alternative GRK inhibitors.
| Inhibitor | Target | Reported IC50 (nM) | Source(s) |
| This compound | GRK2 | 18 | [4][5] |
| 35 | [6] | ||
| 54 | [1] | ||
| 290 | [1][2][7] | ||
| GRK3 | 5.4 | [4][5] | |
| 32 | [1][6] | ||
| Balanol (B57124) | GRK2 | 35 - 42 | [1][2][8] |
| GRK3 | ~50 | [8] | |
| GSK180736A | GRK2 | 770 | [9][10][11][12] |
Experimental Protocols
The determination of IC50 values for GRK inhibitors is predominantly carried out using in vitro kinase assays. A widely adopted method is the rhodopsin phosphorylation assay, which leverages the natural interaction between GRKs and the G protein-coupled receptor (GPCR), rhodopsin.[7]
In Vitro Kinase Assay for GRK2/3 Inhibition (Rhodopsin Phosphorylation Assay)
This protocol outlines a generalized procedure for determining the IC50 values of inhibitors against GRK2 and GRK3.
1. Reagents and Materials:
-
GRK2/3 Enzyme: Purified, recombinant human or bovine GRK2 or GRK3.
-
Substrate: Purified bovine rhodopsin (bROS) from rod outer segments.[1]
-
Inhibitor: this compound or other test compounds, serially diluted in an appropriate solvent (e.g., DMSO).
-
ATP: Adenosine triphosphate, including radiolabeled [γ-³²P]ATP.[13]
-
Kinase Assay Buffer: Typically contains Tris-HCl, MgCl₂, EDTA, and DTT at a physiological pH.[13]
-
Reaction Quenching Solution: Such as sodium dodecyl sulfate (B86663) (SDS) loading buffer.
-
Detection System: SDS-PAGE for protein separation, followed by autoradiography or phosphor-imaging to detect the phosphorylated substrate.[14]
2. Assay Procedure:
-
Preparation: The kinase reaction is typically performed in microcentrifuge tubes or multi-well plates. All reagents are kept on ice prior to the start of the reaction.
-
Inhibitor Incubation: The GRK enzyme is pre-incubated with various concentrations of the inhibitor (e.g., this compound) or vehicle control (DMSO) for a defined period at a specific temperature to allow for binding.
-
Reaction Initiation: The phosphorylation reaction is initiated by the addition of the substrate (rhodopsin) and the ATP mixture (containing [γ-³²P]ATP).[13]
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction proceeds within the linear range.
-
Reaction Termination: The reaction is stopped by adding a quenching solution, typically SDS-PAGE loading buffer, which denatures the enzyme.
-
Detection of Phosphorylation: The reaction products are separated by size using SDS-PAGE. The gel is then dried and exposed to an autoradiography film or a phosphor-imaging screen to visualize and quantify the radiolabeled, phosphorylated rhodopsin.[14]
-
Data Analysis: The intensity of the phosphorylated rhodopsin band at each inhibitor concentration is quantified. The percentage of inhibition is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression analysis.[1]
Mandatory Visualization
The following diagrams illustrate the key processes involved in the experimental determination of inhibitor potency and the signaling pathway of GRK2.
Caption: Workflow for IC50 determination of GRK2/3 inhibitors.
Caption: Simplified GRK2 signaling pathway and inhibition by this compound.
References
- 1. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 7. G Protein-Coupled Receptor Kinase 2 (GRK2) as a Potential Therapeutic Target in Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of human G protein-coupled receptor kinase 2 in complex with the kinase inhibitor balanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. GSK180736A | GRK | ROCK | PKA | TargetMol [targetmol.com]
- 11. GSK180736A - Applications - CAT N°: 26182 [bertin-bioreagent.com]
- 12. GRK (GPCRK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 13. Expression, Purification, and Analysis of G-Protein-Coupled Receptor Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of CMPD101
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent, selective inhibitors like CMPD101 is paramount for laboratory safety and environmental protection. This guide provides a comprehensive overview of the proper disposal procedures for this compound, a G protein-coupled receptor kinase 2/3 (GRK2/3) inhibitor. Adherence to these protocols is crucial for minimizing risks and ensuring regulatory compliance.
Chemical and Physical Properties of this compound
A clear understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal. This data is summarized in the table below.
| Property | Value |
| Chemical Name | 3-[[[4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]methyl]amino]-N-[[2-(trifluoromethyl)phenyl]methyl]benzamide |
| Molecular Formula | C₂₄H₂₁F₃N₆O |
| Molecular Weight | 466.47 g/mol |
| CAS Number | 865608-11-3 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO, not in water.[1] |
| Storage | Store solid at -20°C for the long term. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. |
Disposal Procedures for this compound
Given that this compound is a potent, biologically active compound, all waste containing this substance, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, appropriate PPE must be worn. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Step 2: Waste Segregation and Collection
Proper segregation of waste is critical to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect unused or expired solid this compound in its original vial or a clearly labeled, sealed container.
-
Contaminated items such as pipette tips, weigh boats, and gloves should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.
-
The container must be kept tightly closed when not in use.
-
Never dispose of this compound solutions down the drain.
-
Step 3: Labeling of Hazardous Waste
Accurate and clear labeling of all waste containers is a regulatory requirement and essential for safety. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and its CAS number (865608-11-3)
-
The approximate concentration and volume
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
Step 4: Storage of Hazardous Waste
Store hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure that incompatible waste types are segregated.
-
The storage area should be well-ventilated.
Step 5: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this waste through standard municipal channels.
Experimental Protocols
While specific experimental protocols for this compound will vary depending on the research, a common procedure for preparing a stock solution is as follows:
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated pipettes
-
Appropriate sterile, sealed vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound in a fume hood.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to 1 mg of this compound (MW = 466.47 g/mol ), add 214.4 µL of DMSO.
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath or sonication may be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information. Your institution's Environmental Health and Safety (EHS) department is the primary resource for any questions regarding hazardous waste disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
